1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one
説明
Allopurinol riboside is a nucleoside analogue of [allopurinol] with a beta-D-ribofuranosyl moiety at the 1-position.
Allopurinol riboside has been reported in Trypanosoma brucei with data available.
特性
CAS番号 |
16220-07-8 |
|---|---|
分子式 |
C10H12N4O5 |
分子量 |
268.23 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18) |
InChIキー |
KFQUAMTWOJHPEJ-UHFFFAOYSA-N |
異性体SMILES |
C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Mechanism of action of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in Leishmania donovani
Executive Summary
The treatment of visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, requires the exploitation of unique biochemical vulnerabilities within the pathogen. Because Leishmania species are purine auxotrophs—lacking the enzymatic machinery for de novo purine biosynthesis—they rely entirely on the salvage of host purines [4]. 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, commonly known as allopurinol riboside (AR) , acts as a highly selective "Trojan horse" by hijacking this purine salvage pathway. This technical guide delineates the precise metabolic routing, enzymatic blockade, and terminal RNA destabilization mechanisms that confer AR's selective antileishmanial toxicity.
Selective Uptake and Primary Phosphorylation
The foundational step of AR's mechanism of action relies on a stark evolutionary divergence between host and parasite purine metabolism. When AR enters the mammalian host cell, it remains largely inert because mammalian nucleoside kinases (which utilize ATP as a phosphate donor) fail to recognize it as a substrate.
Conversely, L. donovani expresses a unique nucleoside phosphotransferase (NPT) . Instead of ATP, this enzyme utilizes intracellular monophosphate esters to catalyze the transfer of a phosphate group to the 5'-hydroxyl of the ribose ring, converting AR into allopurinol riboside 5'-monophosphate (HPPR-MP) [1]. This strict requirement for a monophosphate ester donor is the primary driver of the drug's selective activation.
Protocol 1: Self-Validating Assay for Leishmania Nucleoside Phosphotransferase Activity
To isolate and verify the specific activity of NPT without interference from host kinases, the following self-validating biochemical assay is employed.
Causality & Validation: By running parallel reactions with ATP versus p-nitrophenylphosphate, we establish a self-validating system. If phosphorylation occurs in the ATP-driven control, it indicates either host-cell contamination or an alternative kinase pathway, invalidating the NPT-specific findings.
-
Lysate Preparation: Harvest L. donovani promastigotes during the logarithmic growth phase. Wash thrice in cold PBS and lyse via sonication (3 x 10s bursts) in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 100,000 × g for 60 minutes to obtain a cell-free extract.
-
Reaction Assembly: Set up three parallel 100 µL reaction mixtures containing 50 mM sodium acetate (pH 6.0), 1 mM[14C]allopurinol riboside (specific activity 50 mCi/mmol), and 50 µg of parasite extract protein.
-
Differential Donor Addition:
-
Reaction A (Experimental): Add 10 mM p-nitrophenylphosphate (monophosphate donor).
-
Reaction B (Negative Control): Add 10 mM ATP (kinase donor).
-
Reaction C (Blank): Add no phosphate donor.
-
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by spotting 10 µL of the mixture onto PEI-cellulose TLC plates.
-
Chromatographic Separation: Develop the plates in 0.5 M ammonium bicarbonate. The unphosphorylated [14C]AR will migrate, while the newly formed [14C]HPPR-MP will remain at the origin.
-
Quantification: Excise the origin, submerge in scintillation fluid, and quantify via liquid scintillation counting.
Dual-Pronged Enzymatic Blockade
Once intracellularly accumulated, HPPR-MP acts as a toxic structural analog of Inosine Monophosphate (IMP). It disrupts the parasite's purine nucleotide pool through competitive inhibition of two critical nodes [2]:
-
GMP Reductase: HPPR-MP potently inhibits leishmanial GMP reductase, severely curtailing the organism's ability to synthesize ATP from guanine precursors.
-
IMP Dehydrogenase: It simultaneously inhibits IMP dehydrogenase, blocking the interconversion of adenine nucleotides to guanine nucleotides.
The selectivity of this blockade is profound. Kinetic studies demonstrate that the binding affinity of HPPR-MP to human GMP reductase is approximately 100-fold weaker than its affinity for the leishmanial homolog [3], safeguarding host cellular metabolism.
Table 1: Differential Enzymatic Interactions of HPPR-MP
The following table summarizes the quantitative and qualitative differences in enzyme targeting between L. donovani and mammalian hosts.
| Enzyme Target | Interaction Type | L. donovani Affinity/Effect | Mammalian Host Affinity/Effect | Functional Consequence |
| Nucleoside Phosphotransferase | Phosphorylation | High (Converts AR to HPPR-MP) | Absent (Relies on ATP Kinases) | Selective intracellular prodrug activation |
| GMP Reductase | Competitive Inhibition | Strong Inhibition | 100-fold weaker binding | Purine nucleotide starvation in parasite |
| Succino-AMP Synthetase | Substrate Utilization | Vmax ~1% of IMP | Not recognized as a substrate | Enables the lethal amination pathway |
Lethal Amination and RNA Destabilization
While enzymatic blockade causes metabolic starvation, the terminal bactericidal event is the incorporation of the drug into the parasite's RNA[1].
Because HPPR-MP mimics IMP, it is erroneously recognized by leishmanial succino-AMP synthetase (adenylosuccinate synthetase) and adenylosuccinate lyase. These enzymes aminate HPPR-MP, converting it into 4-aminopyrazolo[3,4-d]pyrimidine 5'-ribonucleotide (APPR-MP)—a toxic analog of AMP. Subsequent phosphorylation by the parasite's kinase cascade yields APPR-TP.
L. donovani RNA polymerase indiscriminately incorporates APPR-TP into nascent messenger and ribosomal RNA transcripts. The presence of the pyrazolo[3,4-d]pyrimidine ring structurally distorts the RNA polymer, triggering rapid RNA catabolism, halting protein biosynthesis, and inducing parasite death [2].
Protocol 2: Quantification of APPR-TP Incorporation into Leishmania RNA
To definitively prove that the mechanism of action culminates in RNA disruption, we must isolate the macromolecular fraction and confirm the covalent integration of the radiolabeled drug.
Causality & Validation: RNA is highly susceptible to alkaline hydrolysis due to the presence of the 2'-hydroxyl group on the ribose ring, whereas DNA is resistant. By subjecting the macromolecular fraction to alkaline hydrolysis, we selectively degrade RNA into mononucleotides. If the radiolabel is released into the soluble fraction post-hydrolysis, it self-validates that the drug was incorporated specifically into RNA, not DNA or trapped in protein aggregates.
-
In Vivo Labeling: Incubate L. donovani promastigotes (10^7 cells/mL) with 50 µM[14C]allopurinol riboside for 6 hours at 26°C.
-
RNA Extraction: Pellet the cells and extract total RNA using a standard acid-guanidinium thiocyanate-phenol-chloroform method (e.g., TRIzol). Precipitate the RNA with isopropanol and wash with 75% ethanol.
-
Purity Verification: Resuspend the RNA pellet in RNase-free water. Measure the A260/A280 ratio (must be >1.9) to ensure the absence of protein contamination.
-
Alkaline Hydrolysis (Validation Step): Divide the purified RNA into two aliquots. Treat Aliquot A with 0.3 M KOH at 37°C for 18 hours to fully hydrolyze the RNA. Leave Aliquot B untreated (intact polymer control).
-
Neutralization & Chromatography: Neutralize Aliquot A with perchloric acid. Centrifuge to remove the potassium perchlorate precipitate. Analyze the supernatant via strong anion-exchange HPLC.
-
Detection: The chromatogram of the hydrolyzed sample will reveal a distinct radioactive peak corresponding to APPR-monophosphate, confirming that the drug was covalently embedded within the RNA polymer backbone.
Visualizing the Mechanism of Action
The following diagram maps the complete metabolic routing of allopurinol riboside, highlighting the specific nodes of enzymatic conversion and competitive inhibition within Leishmania donovani.
Metabolic routing and enzymatic blockade by Allopurinol Riboside in Leishmania donovani.
References
- Nelson, D. J., et al. "Allopurinol ribonucleoside as an antileishmanial agent.
- Spector, T., et al. "Mechanisms of action of pyrazolopyrimidines in Leishmania donovani." Journal of Biological Chemistry.
- Spector, T., et al. "Monophosphates of formycin B and allopurinol riboside. Interactions with leishmanial and mammalian succino-AMP synthetase and GMP reductase." Biochemical Pharmacology.
- Croft, S. L., et al. "Drug Resistance in Leishmaniasis." Clinical Microbiology Reviews.
A Comprehensive Technical Guide to 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol Riboside)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth analysis of the molecular weight and physicochemical properties of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, a nucleoside analogue more commonly known as Allopurinol Riboside. This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of parasitology and antiviral therapies.
Introduction: The Significance of Allopurinol Riboside
Allopurinol Riboside, a metabolite of the well-known xanthine oxidase inhibitor allopurinol, has garnered significant scientific interest for its potent antiparasitic activities.[1][2][3][4] Unlike its parent compound, which is primarily used in the management of hyperuricemia and gout, Allopurinol Riboside exhibits a distinct pharmacological profile, demonstrating notable efficacy against various pathogens, including parasites of the Leishmania genus.[2][5] Its mechanism of action is centered on the disruption of essential metabolic pathways within these organisms, which lack the ability for de novo purine synthesis and are therefore heavily reliant on purine salvage pathways for their survival.[6][7][8] This guide will elucidate the fundamental physicochemical characteristics that underpin the behavior and therapeutic potential of this promising compound.
Molecular Identity and Core Properties
Allopurinol Riboside is chemically designated as 1,5-dihydro-1-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one.[9] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₄O₅ | [9][10][11][12][13][14] |
| Molecular Weight | 268.23 g/mol | [8][10][11][12][13][14][15] |
| CAS Number | 16220-07-8 | [6][9][10][13][14][15] |
| Appearance | White to off-white solid | [12][14] |
| Solubility | DMSO: 5 mg/mLPBS (pH 7.2): 5 mg/mL | [9] |
| logP (Predicted) | -1.7 to -2.3 | [8][16][17] |
| pKa (Strongest Acidic, Predicted) | 7.36 | [16] |
| pKa (Strongest Basic, Predicted) | -1.5 | [16] |
Experimental Determination of Physicochemical Properties: A Methodological Overview
The accurate determination of physicochemical properties is paramount in drug development, influencing formulation, bioavailability, and pharmacokinetics. The following section outlines the standard, authoritative methodologies for quantifying key parameters of active pharmaceutical ingredients (APIs) like Allopurinol Riboside.
Water Solubility
Causality: Water solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption. For a compound like Allopurinol Riboside, which is administered systemically for parasitic infections, understanding its aqueous solubility is fundamental.
Protocol: The OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility") provides a robust framework.[9][15][16][18] Two primary methods are described:
-
Flask Method: Suitable for substances with solubilities above 10⁻² g/L. A supersaturated solution of the compound in water is prepared and allowed to equilibrate at a constant temperature (typically 20 ± 0.5 °C). The concentration of the dissolved substance is then determined by a suitable analytical method, such as HPLC.
-
Column Elution Method: Appropriate for substances with solubilities below 10⁻² g/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the eluate is measured until saturation is reached.
Partition Coefficient (n-octanol/water)
Causality: The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. For an antiparasitic agent that needs to penetrate host cells to target intracellular amastigotes, this parameter is of high importance.
Protocol: The OECD Guidelines for the Testing of Chemicals, Test No. 107 ("Partition Coefficient (n-octanol/water): Shake Flask Method") and Test No. 117 ("Partition Coefficient (n-octanol/water), HPLC Method") are the standard procedures.[11][19][20]
-
Shake Flask Method (OECD 107): A solution of the compound is prepared in either n-octanol or water and is shaken with the other immiscible solvent until equilibrium is achieved. The concentrations of the compound in both phases are then measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. This method is generally suitable for compounds with logP values between -2 and 4.[19]
-
HPLC Method (OECD 117): This method is based on the correlation between a substance's retention time on a reversed-phase HPLC column and its logP value. A series of standard compounds with known logP values are used to calibrate the system. This method is faster and requires less material than the shake flask method.
Dissociation Constant (pKa)
Causality: The dissociation constant (pKa) determines the extent of a molecule's ionization at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its biological target.
Protocol: The OECD Guideline for the Testing of Chemicals, Test No. 112 ("Dissociation Constants in Water") outlines several methods for pKa determination.[10][21][22][23]
-
Titration Method: A solution of the compound is titrated with a standard acid or base. The pKa is determined from the pH at the half-equivalence point. This method is suitable for compounds that are sufficiently soluble in water.
-
Spectrophotometric Method: This method is used for compounds whose UV-Vis spectrum changes with ionization. The absorbance of the compound is measured at various pH values, and the pKa is calculated from the resulting data.
-
Conductometric Method: This method relies on the change in electrical conductivity of a solution as the compound ionizes. It is particularly useful for weak acids and bases.
Caption: Experimental workflow for determining key physicochemical properties.
Mechanism of Action: Interference with the Leishmania Purine Salvage Pathway
Leishmania parasites are incapable of de novo purine synthesis and have evolved a complex purine salvage pathway to acquire these essential building blocks from their host.[6][7][8] Allopurinol Riboside exerts its antileishmanial effect by being recognized and metabolized by the parasite's enzymes, leading to the formation of fraudulent nucleotides that disrupt critical cellular processes.[2][5]
The key steps in this mechanism are:
-
Uptake: Allopurinol Riboside is transported into the Leishmania cell.
-
Phosphorylation: Inside the parasite, it is converted to its 5'-monophosphate derivative.[5] This phosphorylation is a critical step for its activity.
-
Incorporation into Nucleic Acids: The resulting fraudulent nucleotide can be further phosphorylated and incorporated into the parasite's RNA, leading to disruption of protein synthesis and other vital functions.[2]
-
Inhibition of Key Enzymes: The phosphorylated metabolites of Allopurinol Riboside can also inhibit key enzymes in the purine salvage pathway, further depleting the parasite of essential purines.
Caption: Leishmania purine salvage pathway and the inhibitory action of Allopurinol Riboside.
Conclusion
1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest due to its potent antiparasitic properties. A thorough understanding of its molecular weight and physicochemical characteristics is fundamental for its continued development as a therapeutic agent. This guide has provided a comprehensive overview of its known properties and the standard methodologies for their experimental determination. The elucidation of its mechanism of action within the Leishmania purine salvage pathway offers a clear rationale for its efficacy and provides a basis for the design of future, more potent analogues. Further research to obtain experimental data for all its physicochemical properties is highly encouraged to facilitate its progression through the drug development pipeline.
References
-
Boitz, J. M., & Ullman, B. (2012). Purine salvage in Leishmania: complex or simple by design?. Parasitology, 139(10), 1223–1235. [Link]
-
Allopurinol-Impurities. Pharmaffiliates. [Link]
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Allopurinol riboside (NP0086592). NP-MRD. [Link]
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1,5-Dihydro-1-beta-D-ribofuranosyl-4H-pyrazolo(3,4-d)pyrimidin-4-one. PubChem. [Link]
-
Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
-
El-Sayed, N. M., & Don, R. (2007). Purine and pyrimidine metabolism in Leishmania. World Class Parasites, 1, 141-160. [Link]
-
Test No. 112: Dissociation Constants in Water. OECD. [Link]
-
Diagram of the purine salvage pathway of Leishmania donovani. ResearchGate. [Link]
-
Purine salvage pathway of Leishmania species. ResearchGate. [Link]
-
Test No. 112: Dissociation Constants in Water. OECD. [Link]
- OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.
-
de Souza, N. B., et al. (2024). Targeting with Structural Analogs of Natural Products the Purine Salvage Pathway in Leishmania (Leishmania) infantum by Computer-Aided Drug-Design Approaches. Molecules, 29(3), 734. [Link]
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OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
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OECD Guidelines for the Testing of Chemicals. OECD. [Link]
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Nelson, D. J., et al. (1979). Allopurinol ribonucleoside as an antileishmanial agent. Biological effects, metabolism, and enzymatic phosphorylation. The Journal of biological chemistry, 254(22), 11544–11549. [Link]
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Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [Link]
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OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Regulations.gov. [Link]
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OECD 112 - Dissociation Constants in Water. Situ Biosciences. [Link]
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Pfaller, M. A., & Marr, J. J. (1974). Antileishmanial Effect of Allopurinol. Antimicrobial Agents and Chemotherapy, 5(5), 469–472. [Link]
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OECD 107, OECD 117 and OECD 123. Phytosafe. [Link]
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Marr, J. J., & Berens, R. L. (1977). Allopurinol in the Treatment of American Cutaneous Leishmaniasis. The Journal of Infectious Diseases, 136(5), 723–725. [Link]
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Allopurinol riboside (NP0086592). NP-MRD. [Link]
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Allopurinol. PubChem. [Link]
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Neal, R. A., et al. (1985). Anti-leishmanial effect of allopurinol ribonucleoside and the related compounds, allopurinol, thiopurinol, thiopurinol ribonucleoside, and of formycin B, sinefungin and the lepidine WR6026. Transactions of the Royal Society of Tropical Medicine and Hygiene, 79(4), 517-522. [Link]
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Avila, J. L., et al. (1984). Comparative effects of 4-aminopyrazolopyrimidine, its 2'-deoxyriboside derivative, and allopurinol on in vitro growth of American Leishmania species. Antimicrobial Agents and Chemotherapy, 26(3), 380–385. [Link]
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allopurinol riboside. Stenutz. [Link]
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Allopurinol. The Merck Index Online. [Link]
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Graham, G. G., et al. (1986). Clinical pharmacokinetics of allopurinol. Clinical pharmacokinetics, 11(5), 343–353. [Link]
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Allopurinol-Impurities. Pharmaffiliates. [Link]
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allopurinol. ClinPGx. [Link]
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Binding Affinity and Mechanistic Profiling of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one to Purine Nucleoside Phosphorylase
Document Type: Technical Whitepaper Target Audience: Assay Developers, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The compound 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one , commonly known as allopurinol riboside , is a major active metabolite of the gout therapeutic allopurinol. While its parent compound is a potent inhibitor of Xanthine Oxidoreductase (XOR), allopurinol riboside exhibits a distinct pharmacological profile, primarily interacting with Purine Nucleoside Phosphorylase (PNP) . This technical guide explores the binding kinetics, species-specific metabolic divergence, and validated experimental methodologies for quantifying the affinity of allopurinol riboside to PNP.
Molecular Context & Target Biology
Purine nucleoside phosphorylase (PNP) is a ubiquitous enzyme in the purine salvage pathway, responsible for the phosphorolysis of ribonucleosides (like inosine and guanosine) into their respective free bases and ribose-1-phosphate.
Allopurinol riboside is generated in vivo when PNP operates in reverse, utilizing allopurinol as a non-canonical substrate. Once formed, allopurinol riboside acts as a competitive inhibitor of human PNP. However, its binding affinity is relatively low compared to transition-state analogs. The true clinical and research value of allopurinol riboside lies in its species-specific pharmacodynamics: while it is merely cleared in humans, it acts as a potent, selectively toxic prodrug in Leishmania and Trypanosoma species .
Metabolic divergence of Allopurinol Riboside in humans versus Leishmania species.
Binding Affinity & Kinetic Parameters
In human models, allopurinol riboside competitively inhibits the action of PNP on its natural substrate, inosine. Enzymatic assays have established the inhibition constant ( Ki ) at 277 μM .
Because the Ki is in the high micromolar range, allopurinol riboside is classified as a low-affinity inhibitor. However, at high systemic concentrations, this inhibition is sufficient to suppress lymphocyte blastogenesis and T-cell function, a mechanism historically investigated for immunosuppressive therapies.
Table 1: Kinetic Parameters of Allopurinol Riboside and Related Compounds
| Ligand / Compound | Target Enzyme | Species | Interaction Type | Affinity ( Ki / Km ) |
| Allopurinol riboside | Purine Nucleoside Phosphorylase (PNP) | Homo sapiens | Competitive Inhibitor | Ki=277μM |
| Inosine (Endogenous) | Purine Nucleoside Phosphorylase (PNP) | Homo sapiens | Substrate | Km≈50μM |
| Allopurinol | Xanthine Oxidoreductase (XOR) | Homo sapiens | Competitive Inhibitor | Ki≈0.1μM |
Experimental Methodology: Determining PNP Binding Affinity ( Ki )
To accurately determine the Ki of allopurinol riboside against human PNP, researchers traditionally employ a continuous coupled spectrophotometric assay .
The Causality Behind the Assay Design
Directly monitoring the cleavage of inosine to hypoxanthine by PNP is optically challenging due to the minimal shift in UV absorbance. To amplify the signal, the reaction is coupled with Xanthine Oxidase (XOD) , which rapidly oxidizes the newly formed hypoxanthine into uric acid. Uric acid has a strong, distinct absorbance peak at 293 nm ( ϵ293=12.6 mM−1cm−1 ).
Crucial Scientific Insight: While the parent drug (allopurinol) is a potent XOD inhibitor—which would normally preclude the use of an XOD-coupled assay—allopurinol riboside does not inhibit XOD . Therefore, this coupled assay is a highly robust, artifact-free system for measuring allopurinol riboside's affinity for PNP.
Coupled spectrophotometric assay workflow for determining PNP binding affinity (Ki).
Step-by-Step Protocol
-
Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4). Rationale: PNP catalyzes a phosphorolysis reaction; therefore, inorganic phosphate is an absolute requirement as a co-substrate.
-
Enzyme Master Mix: Reconstitute recombinant human PNP (approx. 0.01 U/mL final concentration) and analytical grade bovine milk Xanthine Oxidase (0.1 U/mL) in the reaction buffer. Ensure the buffer is well-aerated, as XOD requires dissolved oxygen.
-
Inhibitor Titration: Prepare serial dilutions of allopurinol riboside ranging from 50 μM to 1000 μM.
-
Self-Validating Controls: Prepare a "No PNP" blank to account for spontaneous inosine hydrolysis, and a "No Inosine" blank to ensure the inhibitor does not spontaneously degrade into an XOD substrate.
-
Reaction Initiation: Pre-incubate the enzyme mix with the inhibitor for 5 minutes at 25°C. Initiate the reaction by adding the substrate (Inosine) at varying concentrations (e.g., 20, 50, 100, 200 μM).
-
Data Acquisition: Monitor the linear increase in absorbance at 293 nm for 3–5 minutes using a UV-Vis spectrophotometer.
-
Kinetic Analysis: Calculate initial velocities ( v0 ). Plot the data using a Dixon plot ( 1/v versus [Inhibitor] ) at multiple substrate concentrations. The intersection of the lines will occur at −Ki on the x-axis, confirming the competitive nature of the inhibition and yielding the 277 μM value.
Therapeutic Implications
Understanding the precise binding affinity of allopurinol riboside to PNP has driven two major therapeutic avenues:
-
Antiprotozoal Drug Development: Because human PNP binds allopurinol riboside weakly ( Ki=277μM ), systemic administration is well-tolerated in humans. However, in Leishmania and Trypanosoma cruzi, the compound is aggressively phosphorylated by parasite-specific nucleoside phosphotransferases into toxic ribonucleotides, making it a highly selective antileishmanial agent.
-
Immunomodulation: At high local concentrations, the competitive inhibition of human PNP leads to the accumulation of intracellular deoxyguanosine triphosphate (dGTP) in lymphocytes, which inhibits ribonucleotide reductase and suppresses T-cell proliferation.
References
-
Nishida Y, Kamatani N, Tanimoto K, Akaoka I. "Inhibition of purine nucleoside phosphorylase activity and of T-cell function with allopurinol-riboside." Agents and Actions, 1979. URL:[Link]
-
Marr JJ, Berens RL, Nelson DJ. "Allopurinol ribonucleoside as an antileishmanial agent. Biological effects, metabolism, and enzymatic phosphorylation." Biochimica et Biophysica Acta, 1978. URL:[Link]
-
National Center for Advancing Translational Sciences (NCATS). "ALLOPURINOL RIBOSIDE - Inxight Drugs." Inxight Drugs Database, 2024. URL:[Link]
-
Pacher P, Nivorozhkin A, Szabó C. "Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol." Pharmacological Reviews, 2006. URL:[Link]
A Comprehensive Technical Guide on the Biological Pathways Affected by 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Formycin A) in Parasitic Models
Executive Summary
1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, more commonly known as Formycin A, is a potent C-nucleoside analogue of adenosine with significant antiparasitic properties. Its efficacy is particularly pronounced in protozoan parasites such as Leishmania and Trypanosoma, which are purine auxotrophs. Lacking the ability for de novo purine synthesis, these organisms are entirely dependent on salvaging purines from their host environment. This metabolic vulnerability makes their purine salvage and interconversion pathways prime targets for chemotherapeutic intervention. This guide provides an in-depth analysis of the molecular mechanisms through which Formycin A and its prodrug, Formycin B, exert their cytotoxic effects. We will explore its metabolic activation, the specific enzymatic targets within the purine salvage pathway, and its ultimate incorporation into parasite macromolecules, leading to cell death. Furthermore, this document details the key experimental methodologies used to elucidate these pathways and presents quantitative data on the compound's efficacy.
Part 1: The Foundation of Selectivity: Parasitic Purine Auxotrophy
Chemical Identity: Formycin A, an Adenosine Isomer
Formycin A (8-aza-9-deazaadenosine) is a structural isomer of adenosine, belonging to the pyrazolopyrimidine class of C-nucleosides.[1] Unlike typical N-nucleosides where the ribose sugar is linked to a nitrogen atom of the nucleobase, Formycin A features a more stable C-C bond.[1] This structural distinction is fundamental to its biological activity, rendering it resistant to cleavage by purine nucleoside phosphorylase (PNP) while allowing it to be recognized by other key enzymes in purine metabolism. It is often studied alongside its precursor, Formycin B, an inosine analogue that parasites can metabolize into the more active Formycin A derivatives.[2][3][4]
The Parasite's Achilles' Heel: A Reliance on Purine Salvage
Protozoan parasites, including those from the genera Leishmania and Trypanosoma, are incapable of constructing the purine ring de novo.[5][6] This is a stark metabolic contrast to their mammalian hosts, which possess a complete de novo synthesis pathway.[5] Consequently, the parasites have evolved a highly efficient and indispensable set of enzymes to scavenge pre-formed purines and nucleosides from the host and interconvert them into the required adenosine and guanosine nucleotides for DNA and RNA synthesis.[7][8] This absolute dependency creates a powerful therapeutic window, allowing for the design of drugs that selectively cripple the parasite's salvage machinery with minimal impact on the host.
Part 2: Mechanism of Action: A Multi-Pronged Attack on Parasite Metabolism
The antiparasitic action of formycins is not due to a single interaction but rather a cascade of events, beginning with metabolic activation and culminating in macromolecular sabotage.
Metabolic Activation: The "Trojan Horse" Strategy
For Formycin A to exert its effect, it must first be converted to its nucleotide forms. The uncharged Formycin B, often used in studies, can readily enter the parasite where it is phosphorylated by parasite-specific kinases to Formycin B 5'-monophosphate.[2][3] This is the first step in its activation. Subsequently, it is converted into the cytotoxic adenosine nucleotide analogues of Formycin A.[3]
Alternatively, when Formycin A is administered directly, it is phosphorylated by enzymes such as adenosine kinase to Formycin A 5'-monophosphate (FMP), then further to the di- and triphosphate (FDP and FTP) forms.[2][3][9] This phosphorylation is a critical step; the resulting charged nucleotides are trapped within the parasite, leading to their accumulation at high intracellular concentrations.[9][10]
Caption: Metabolic activation pathway of Formycin A in parasites.
Disruption of AMP Synthesis: Targeting Key Salvage Enzymes
Once converted to nucleotide analogues, formycins directly inhibit crucial enzymes in the purine interconversion pathway. The conversion of inosine monophosphate (IMP), a central intermediate, to adenosine monophosphate (AMP) is a two-step process catalyzed by adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ASL).[5] Formycin analogues have been shown to inhibit both of these enzymes in Leishmania.[11] By blocking this conversion, Formycin A depletes the parasite's pool of AMP, which is essential for the synthesis of ATP and RNA, thereby stalling cellular processes.
Caption: Inhibition of the purine salvage pathway by Formycin A nucleotides.
Macromolecular Fraud: Incorporation into RNA
The most critical cytotoxic effect is the incorporation of Formycin A triphosphate (FTP) into newly synthesized RNA chains.[1][3][12] As a fraudulent analogue of ATP, FTP is recognized by the parasite's RNA polymerase. Its inclusion disrupts the normal structure and function of RNA, likely leading to premature termination of transcription, inhibition of protein synthesis, and ultimately, parasite death.[3][11] This incorporation into a vital macromolecule is a definitive and irreversible step in its mechanism of action.
Part 3: Experimental Validation and Methodologies
The elucidation of Formycin A's mechanism of action relies on a suite of biochemical and parasitological assays. The trustworthiness of these findings is rooted in self-validating experimental systems where results from one assay (e.g., growth inhibition) are explained by another (e.g., enzyme inhibition or metabolite formation).
Quantifying Anti-Parasitic Activity
The efficacy of Formycin A is typically quantified by its ability to inhibit parasite growth in culture or reduce parasite burden in animal models. The use of drug-delivery systems, such as IgG-coated red blood cells (RBCs), has been shown to dramatically increase potency by targeting the drug to macrophages, the host cells for Leishmania.[9][10]
| Compound Formulation | Parasite Model | Metric | Value | Reference |
| Unencapsulated Formycin A | Leishmania in macrophages | ED50 | 0.84 µM | [9][10] |
| Formycin A-RBC | Leishmania in macrophages | ED50 | 0.02 µM | [9][10] |
| Formycin A | L. tropica promastigotes | Growth Inhibition (6 days) | 86% | [11] |
| Formycin A | L. donovani promastigotes | Growth Inhibition (6 days) | 80% | [11] |
| Formycin B (oral) | L. donovani in hamsters | Parasite Reduction (liver) | 85-92% | [4] |
Experimental Protocol: In Vitro Susceptibility Testing of Leishmania Promastigotes
This protocol provides a foundational method for assessing the direct effect of a compound on parasite viability.
-
Parasite Culture: Cultivate Leishmania promastigotes (e.g., L. donovani) in a suitable liquid medium (e.g., M199) supplemented with 10% fetal bovine serum at 26°C until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of Formycin A in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of working concentrations.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of parasite suspension (adjusted to 1 x 10⁶ cells/mL) to each well.
-
Drug Addition: Add 100 µL of the diluted compound to the wells in triplicate. Include wells with untreated parasites (negative control) and a known antileishmanial drug (positive control).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add a viability reagent such as resazurin (e.g., AlamarBlue) to each well and incubate for another 4-24 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow: Analysis of Drug Metabolism via HPLC-MS/MS
This workflow is essential for confirming the metabolic activation of Formycin A within the parasite.
Caption: Workflow for identifying phosphorylated Formycin A metabolites in parasites.
Part 4: Future Directions and Considerations
Mechanisms of Resistance
While highly potent, the potential for drug resistance is a constant concern in antiparasitic chemotherapy. For Formycin A, resistance could theoretically emerge through several mechanisms:
-
Altered Drug Transport: Mutations in the nucleoside transporters responsible for Formycin A/B uptake could reduce intracellular drug concentration.
-
Deficient Activation: Downregulation or mutation of the kinase enzymes (e.g., adenosine kinase) required for the initial phosphorylation step would prevent the drug from being activated and trapped.[13][14]
-
Target Modification: Although less common for this class of drug, mutations in RNA polymerase could potentially reduce its ability to recognize and incorporate FTP.
Host Toxicity and Synergistic Strategies
The selectivity of formycins is based on the parasite's unique reliance on purine salvage. However, at high concentrations, host cells can also be affected. Strategies to improve the therapeutic index are crucial. As demonstrated, carrier-mediated delivery systems can enhance efficacy and target the drug to infected host cells.[9][10] Additionally, combination therapy offers a promising avenue. For instance, co-administration of Formycin A with a nucleoside transport inhibitor like nitrobenzylthioinosine (NBMPR) has been shown to enhance its effect, likely by manipulating the availability of the drug to the host's macrophages where the parasites reside.[15]
Part 5: Conclusion
1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Formycin A) stands as a classic example of rational drug design targeting a fundamental metabolic vulnerability in parasitic protozoa. Its multi-faceted mechanism—involving intracellular trapping via phosphorylation, direct inhibition of key purine salvage enzymes, and catastrophic incorporation into RNA—makes it a highly effective antiparasitic agent. The extensive research into its mode of action not only validates the purine salvage pathway as a high-value drug target but also provides a blueprint for the development of next-generation nucleoside analogues to combat parasitic diseases.
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Toxicity profile of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in mammalian cell lines
An In-Depth Technical Guide to the Toxicity Profile of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in Mammalian Cell Lines
Abstract
1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, a significant metabolite of the xanthine oxidase inhibitor allopurinol, also known as Allopurinol Riboside, belongs to the pyrazolopyrimidine class of nucleoside analogs.[1][2] This class of compounds has garnered substantial interest for its potential therapeutic applications, including antiparasitic and anticancer activities.[1][3] However, the structural similarity to endogenous purine nucleosides raises concerns about potential toxicity in mammalian systems.[4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro toxicity profile of this compound. We will delve into the rationale behind experimental choices, present detailed, self-validating protocols for assessing cytotoxicity, genotoxicity, and apoptosis, and explore potential mechanisms of action based on the broader understanding of nucleoside analogs.
Introduction: The Scientific Imperative for a Comprehensive Toxicity Profile
1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one is a purine analog with the pyrazolo[3,4-d]pyrimidine core, a scaffold known for its diverse biological activities. As a metabolite of allopurinol, a widely used therapeutic agent, understanding its intrinsic cellular effects is paramount.[2] Furthermore, many nucleoside analogs exert their therapeutic or toxic effects through incorporation into nucleic acids or by inhibiting key enzymes involved in nucleotide metabolism, potentially leading to DNA damage, cell cycle arrest, or apoptosis.[4][5][6]
A thorough in vitro toxicity assessment is a critical step in the preclinical evaluation of any compound intended for therapeutic use. This guide outlines a tiered approach to systematically characterize the toxicological properties of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in mammalian cell lines.
A Tiered Strategy for In Vitro Toxicity Assessment
A logical, tiered approach to toxicity testing ensures a comprehensive evaluation while optimizing resource allocation. We propose a three-tiered strategy:
-
Tier 1: Cytotoxicity Assessment. The initial step is to determine the concentration-dependent effect of the compound on cell viability and proliferation.
-
Tier 2: Genotoxicity and Mutagenicity Screening. If significant cytotoxicity is observed, it is crucial to investigate the compound's potential to induce DNA damage.
-
Tier 3: Mechanistic Elucidation. This final tier aims to unravel the molecular pathways leading to the observed toxicity, with a focus on apoptosis and cell cycle perturbation.
Caption: A tiered workflow for assessing the in vitro toxicity of a compound.
Tier 1: Cytotoxicity Assessment
The primary objective of this tier is to quantify the concentration of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one that induces a 50% reduction in cell viability (IC50). This is a fundamental parameter for designing subsequent mechanistic studies.
Recommended Cell Lines
A panel of cell lines representing different tissues is recommended to identify potential tissue-specific toxicity. Examples include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.[7]
-
A549 (Human Lung Carcinoma): To investigate effects on pulmonary cells.
-
MCF-7 (Human Breast Adenocarcinoma): A commonly used cancer cell line for comparative purposes.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Selected mammalian cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Description |
| Cell Lines | HepG2, HEK293, A549, MCF-7 |
| Compound Concentrations | 0.1, 1, 10, 50, 100, 200 µM (example range) |
| Incubation Times | 24, 48, 72 hours |
| Positive Control | Doxorubicin (1 µM) |
| Endpoint | Cell Viability (%) |
Table 1: Experimental Parameters for MTT Assay.
Tier 2: Genotoxicity Assessment
Genotoxicity assessment is critical for nucleoside analogs due to their potential to interfere with DNA synthesis and integrity.[5]
Experimental Protocol: Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Selected mammalian cell lines
-
1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
-
Positive control (e.g., Bleomycin)[8]
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the compound (typically below the IC50 value) for a short duration (e.g., 4 hours).
-
Cell Embedding: Mix the treated cells with LMPA and layer onto a slide pre-coated with NMPA.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Caption: A streamlined workflow for the Comet Assay.
Tier 3: Mechanistic Elucidation
Understanding the mechanism of cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism of toxicity for many anticancer agents.[9]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected mammalian cell lines
-
1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with PBS.
-
Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
| Parameter | Description |
| Cell Line | e.g., A549 |
| Compound Concentrations | 0.5x, 1x, and 2x IC50 |
| Incubation Time | 24 hours |
| Positive Control | Staurosporine (1 µM) |
| Endpoint | Percentage of Apoptotic Cells |
Table 2: Experimental Parameters for Annexin V/PI Apoptosis Assay.
Investigating the Molecular Machinery of Apoptosis
To further dissect the apoptotic pathway, Western blot analysis can be employed to measure the expression levels of key proteins involved in the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
-
Intrinsic Pathway: Assess the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax) and the cleavage of Caspase-9 and Caspase-3.[10]
-
Extrinsic Pathway: Examine the cleavage of Caspase-8.[11]
Caption: A hypothetical intrinsic apoptosis pathway induced by the compound.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the in vitro toxicity of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one. By following this tiered approach, researchers can generate a comprehensive toxicity profile, including IC50 values across multiple cell lines, an assessment of genotoxic potential, and insights into the mechanism of cell death. The data generated will be invaluable for making informed decisions regarding the future development of this and related pyrazolopyrimidine nucleosides. Further investigations could explore effects on the cell cycle, mitochondrial membrane potential, and the generation of reactive oxygen species to build a more complete understanding of the compound's cellular impact.
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Bleomycin. StatPearls. [Link]
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Metabolism of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one into Active Nucleotides: A Mechanistic Guide
Executive Summary
1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, commonly known as allopurinol riboside (HPPR), is a synthetic inosine nucleoside analog. While allopurinol itself is a cornerstone treatment for gout via xanthine oxidase inhibition in humans, its ribosylated form exhibits potent, selective toxicity against kinetoplastid parasites such as Leishmania species and Trypanosoma cruzi [[1]]([Link]). This whitepaper provides a comprehensive mechanistic breakdown of how these parasites metabolize this prodrug into cytotoxic active nucleotides, highlighting the evolutionary divergence in purine salvage pathways that makes this targeted drug design possible.
Biochemical Rationale: Exploiting Purine Auxotrophy
The foundational causality behind the efficacy of allopurinol riboside lies in the metabolic limitations of the target organisms. Protozoan parasites of the order Kinetoplastida are purine auxotrophs; they completely lack the de novo purine biosynthesis pathway [[2]]([Link]). To survive, they rely entirely on a highly efficient, promiscuous purine salvage network to scavenge host purines.
Because their survival depends on this salvage pathway, their enzymes—specifically adenylosuccinate synthetase (ADSS)—have evolved with a significantly broader substrate specificity compared to their mammalian orthologs . When allopurinol riboside is introduced, mammalian cells largely ignore it, leading to its rapid clearance. In contrast, the parasite's salvage machinery readily accepts it, mistaking it for a natural purine precursor and funneling it into a lethal anabolic cascade .
Step-by-Step Metabolic Pathway: From Prodrug to Toxic Nucleotide
The biotransformation of allopurinol riboside into an active, RNA-disrupting nucleotide occurs via a highly specific, four-step enzymatic cascade [[1]]([Link]).
Step 1: Intracellular Phosphorylation
Upon entering the parasite, the stable ribosyl linkage of allopurinol riboside is preserved . It is initially phosphorylated at the 5'-position to form allopurinol riboside 5'-monophosphate (HPPR-MP). Unlike mammalian cells which rely on specific nucleoside kinases, Leishmania utilizes a unique nucleoside phosphotransferase that efficiently catalyzes this conversion using various monophosphate esters as phosphate donors .
Step 2: The Amination Checkpoint (Selective Toxicity)
HPPR-MP acts as an inosine monophosphate (IMP) analog. The critical divergence between host and parasite occurs here. The parasite's adenylosuccinate synthetase (ADSS) accepts HPPR-MP as a substrate, condensing it with aspartic acid to form a succino-AMP analog (succino-APPR-MP) . Mammalian ADSS strictly requires IMP and completely rejects HPPR-MP, establishing the therapeutic window .
Step 3: Lyase Cleavage
The intermediate succino-APPR-MP is rapidly and efficiently cleaved by adenylosuccinate lyase (ASL) . This reaction removes fumarate, converting the inosine-like analog into an adenosine-like derivative: 4-aminopyrazolo[3,4-d]pyrimidine ribonucleotide (aminopurinol riboside monophosphate, APPR-MP) .
Step 4: Terminal Phosphorylation and RNA Misincorporation
APPR-MP is subsequently phosphorylated by cellular kinases into its diphosphate (APPR-DP) and active triphosphate (APPR-TP) forms . APPR-TP is a toxic ATP analog. It is misincorporated into the parasite's RNA by RNA polymerase, which disrupts RNA transcription, halts protein synthesis, and ultimately triggers parasite death .
Metabolic conversion of allopurinol riboside to toxic APPR-TP in Leishmania and T. cruzi.
Quantitative Data: Enzyme Specificity
The selective toxicity is driven by the kinetic parameters of ADSS. The table below summarizes the comparative kinetics of ADSS isolated from Trypanosoma cruzi versus mammalian sources, demonstrating the causal basis for the drug's safety profile in humans .
| Enzyme Source | Substrate | Km (μM) | Vmax (Relative to IMP) | Amination to APPR-MP |
| T. cruzi / L. donovani ADSS | IMP (Natural) | ~10 | 100% | N/A |
| T. cruzi / L. donovani ADSS | HPPR-MP | 140 | 0.3% | Yes |
| Mammalian ADSS | HPPR-MP | N/A | 0% | No |
Experimental Workflows: Validating Intracellular Metabolism
To ensure trustworthiness and reproducibility in drug development, the metabolic flux of allopurinol riboside must be quantified using self-validating analytical systems. The following protocol details the gold-standard methodology for tracking the conversion of HPPR to APPR-TP in vitro.
Protocol: HPLC-MS/MS Quantification of Intracellular Nucleotides
Objective: To quantify the stepwise conversion of allopurinol riboside into its active triphosphate form in Leishmania donovani promastigotes.
Step 1: Parasite Cultivation and Drug Exposure
-
Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase (approx. 1×107 cells/mL).
-
Spike the culture with 100 μM of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Self-Validation Check: Include a parallel control culture of mammalian macrophages (e.g., THP-1 cells) to verify the absence of APPR-TP formation in host cells.
-
-
Incubate for 24 hours to allow for steady-state metabolic conversion.
Step 2: Quenching and Metabolite Extraction
-
Rapidly harvest 1×108 cells and centrifuge at 3,000 × g for 5 minutes at 4°C.
-
Discard the supernatant and immediately quench cellular metabolism by resuspending the pellet in 500 μL of ice-cold 80% methanol (-20°C).
-
Causality: Rapid cold quenching halts phosphatase activity instantly, preventing the degradation of transient nucleotide triphosphates back into monophosphates.
-
-
Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the metabolite-rich supernatant and evaporate to dryness using a vacuum centrifuge.
Step 3: Chromatographic Separation and Detection
-
Reconstitute the dried extract in 100 μL of mobile phase A (10 mM ammonium acetate, pH 9.0).
-
Inject 10 μL onto an Anion-Exchange HPLC column (e.g., BioBasic AX).
-
Elute using a salt gradient up to 1 M ammonium acetate (Mobile Phase B) to separate mono-, di-, and tri-phosphorylated nucleotides.
-
Analyze via tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) mode. Calibrate the MS to detect the specific parent-to-daughter ion transitions for HPPR-MP, APPR-MP, APPR-DP, and APPR-TP.
Step-by-step experimental workflow for quantifying intracellular active nucleotide metabolites.
Conclusion
The metabolism of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one represents a masterclass in exploiting evolutionary biochemistry for targeted drug design. By hijacking the promiscuous purine salvage enzymes (ADSS and ASL) unique to purine-auxotrophic parasites, this prodrug is selectively aminated and phosphorylated into a toxic ATP analog [[1]]([Link]). Rigorous analytical protocols, such as LC-MS/MS metabolic profiling, remain essential for validating these pathways and screening next-generation nucleoside analogs.
References
-
[3] Nelson, D. J., et al. "Allopurinol ribonucleoside as an antileishmanial agent. Biological effects, metabolism, and enzymatic phosphorylation." Journal of Biological Chemistry, 1979. URL:[Link]
-
[4] Spector, T., Berens, R. L., & Marr, J. J. "Adenylosuccinate synthetase and adenylosuccinate lyase from trypanosoma cruzi: Specificity studies with potential chemotherapeutic agents." Biochemical Pharmacology, 1982. URL:[Link]
-
[1] Linhares, M., et al. "Nucleoside Analogues for Chagas Disease and Leishmaniasis Therapy: Current Status and Future Perspectives." Molecules (MDPI), 2024. URL:[Link]
-
[2] Hassan, H. F., & Coombs, G. H. "The purine metabolism of protozoa." FEMS Microbiology Letters, 1988. URL:[Link]
-
[5] Elion, G. B. "The Purine Path to Chemotherapy - Nobel Lecture." NobelPrize.org, 1988. URL:[Link]
Sources
Protocol for synthesizing 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one via selective glycosylation
Application Note: Regioselective Synthesis of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol Riboside)
Executive Summary
Allopurinol riboside is a subversive nucleoside analog with significant therapeutic potential against protozoan parasites such as Leishmania and Trypanosoma cruzi [[1]](). Despite its biological importance, the chemical synthesis of this molecule is historically plagued by poor regioselectivity. Direct glycosylation of the allopurinol base yields a complex mixture of N1, N2, N5, and bis-ribosylated isomers, with the desired N1-isomer rarely exceeding a 17% yield even after extensive HPLC purification 2.
This guide details a highly efficient, regioselective protocol utilizing 4-chloropyrazolo[3,4-d]pyrimidine as a pre-activated scaffold under Vorbrüggen glycosylation conditions. This approach ensures >95% N1-selectivity and absolute β-stereoselectivity, providing a scalable and self-validating pathway for drug development professionals.
Mechanistic Rationale & Causality
To achieve high yields, one must understand the causality behind the experimental design. The primary challenge in allopurinol glycosylation is the lactam-lactim tautomerism of its 4-oxo group. This tautomerism distributes electron density across the pyrimidine ring, making N2 and N5 highly competitive nucleophiles during standard glycosylation.
-
The Scaffold Choice: By replacing the 4-oxo group with a 4-chloro substituent (using 4-chloropyrazolo[3,4-d]pyrimidine), the pyrimidine ring is locked into an electron-deficient aromatic state. This drastically deactivates N5 and N2, directing silylation and subsequent electrophilic attack almost exclusively to the pyrazole N1 position 2.
-
The Lewis Acid Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid, activating the 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose donor to form a reactive oxocarbenium ion.
-
Stereocontrol: The 2-O-benzoyl group of the ribose donor provides neighboring group participation. The carbonyl oxygen of the benzoyl group coordinates with the anomeric center, shielding the α-face of the oxocarbenium ion. This forces the silylated base to attack exclusively from the β-face, guaranteeing the formation of the β-anomer.
Mechanistic pathway of selective N1-glycosylation via Vorbrüggen conditions.
Quantitative Data Summaries
Table 1: Comparison of Glycosylation Strategies for Allopurinol Riboside
| Method | Reagents | Regioselectivity (N1:N2:N5) | Overall Yield | Purification |
|---|---|---|---|---|
| Direct Glycosylation | Allopurinol, Ribose donor, Lewis Acid | Poor (Mixture of N1, N2, N5, bis-ribosides) | ~17% | Preparative HPLC required |
| Enzymatic Cascade | Allopurinol, D-ribose, ATP, Phosphorylases | Excellent (N1 specific) | ~84% | Affinity Chromatography |
| Selective Vorbrüggen (This Protocol) | 4-Chloropyrazolo[3,4-d]pyrimidine, TMSOTf | Excellent (>95% N1) | 65-75% | Standard Silica Gel + Recrystallization |
Table 2: Reagent Stoichiometry for Selective Glycosylation
| Reagent | MW ( g/mol ) | Equivalents | Function |
|---|---|---|---|
| 4-Chloropyrazolo[3,4-d]pyrimidine | 154.56 | 1.0 | Nucleobase precursor |
| Hexamethyldisilazane (HMDS) | 161.39 | 10.0 | Silylating agent |
| Ammonium sulfate | 132.14 | 0.1 | Silylation catalyst |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 504.49 | 1.1 | Glycosyl donor |
| TMSOTf | 222.26 | 1.2 | Lewis acid catalyst |
| 1M NaOH (aq) | 40.00 | Excess | Hydrolysis & Deprotection |
Experimental Workflow
Step-by-step experimental workflow for the synthesis of allopurinol riboside.
Step-by-Step Protocol
Phase 1: Silylation of the Nucleobase
-
Suspend 4-chloropyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous hexamethyldisilazane (HMDS, 10.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of ammonium sulfate (0.1 eq).
-
Reflux the mixture under an argon atmosphere for 3-4 hours until the suspension transitions into a completely clear solution, indicating full silylation.
-
Evaporate the excess HMDS under reduced pressure (using a vacuum pump and an intermediate cold trap) to yield the silylated base as a moisture-sensitive, crystalline solid. Do not expose to ambient air.
Phase 2: Regioselective Vorbrüggen Glycosylation
-
Dissolve the silylated base (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under argon.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Dropwise, add TMSOTf (1.2 eq) via a gas-tight syringe.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
Phase 3: Self-Validation & Purification
Trustworthiness Check: This protocol is designed to be self-validating. Before proceeding to global deprotection, the intermediate must be isolated to confirm the stereochemistry.
-
Quench the reaction by pouring it into an equal volume of ice-cold saturated aqueous NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradients) to isolate 4-chloro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine.
-
Validation: Perform ¹H NMR. The anomeric proton (H-1') should appear as a doublet with a coupling constant ( J1′,2′ ) of ~4-5 Hz. A 2D NOESY spectrum must show a correlation between H-1' and H-4', confirming the β-configuration.
Phase 4: Global Deprotection and Hydrolysis
This elegant final step utilizes basic conditions to simultaneously perform a functional group interconversion (hydrolyzing the 4-chloro group to a 4-oxo group) and global deprotection (cleaving the three benzoate esters) 2.
-
Dissolve the purified intermediate in a 1:1 mixture of 1M NaOH (aq) and Methanol.
-
Reflux the mixture for 4 hours. The nucleophilic hydroxide displaces the activated 4-chloro group, which immediately tautomerizes to the stable 4-oxo allopurinol core.
-
Cool the reaction to room temperature.
-
Neutralize the solution to pH 7 using Dowex 50W-X8 (H⁺ form) cation-exchange resin.
-
Filter off the resin, wash with methanol, and concentrate the filtrate.
-
Recrystallize the crude product from a water/ethanol mixture to yield pure 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol Riboside).
Sources
Comprehensive NMR Spectroscopic Characterization of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol Riboside)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the structural elucidation of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, a significant nucleoside analog also known as Allopurinol Riboside.[1] The structural characterization of such analogs is a critical step in drug discovery and development, demanding unambiguous confirmation of identity and purity. We present a multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy workflow, moving from fundamental 1D experiments (¹H, ¹³C) to advanced 2D correlation techniques (COSY, HSQC, HMBC). The causality behind experimental choices is explained, and detailed, field-proven protocols are provided to ensure reproducible and reliable results. This guide is designed for researchers and scientists requiring a robust methodology for the complete spectral assignment and structural verification of complex nucleoside analogs.
Introduction and Scientific Background
1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one is the primary metabolite of Allopurinol, a cornerstone therapeutic agent for the management of hyperuricemia and gout.[2] Allopurinol functions by inhibiting xanthine oxidase, a key enzyme in purine metabolism.[2] The riboside metabolite plays a role in the overall therapeutic and pharmacological profile of the parent drug.[3] Given its biological significance, rigorous structural characterization is imperative.
NMR spectroscopy is the most powerful technique for the non-destructive, definitive structural analysis of organic molecules in solution. For a molecule like Allopurinol Riboside, which comprises two distinct but interconnected moieties—a pyrazolopyrimidine heterocycle and a ribofuranose sugar—a systematic, multi-technique NMR approach is essential. This guide details the logical progression of experiments required to assign every proton and carbon atom, confirm the glycosidic linkage site, and verify the β-anomeric stereochemistry of the ribose unit.
Molecular Structure and Atom Numbering
A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one is shown below with the standard numbering for the pyrazolopyrimidine base and the ribose moiety (denoted with primes).
Caption: Structure and numbering of Allopurinol Riboside.
Experimental Design and Rationale
A hierarchical approach to NMR analysis ensures that information from simpler experiments informs the setup and interpretation of more complex ones. Our workflow is designed for maximum efficiency and data integrity.
Caption: Logical workflow for NMR-based structure elucidation.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice for many nucleosides. Its high polarity effectively solubilizes the compound, and crucially, it slows down the chemical exchange of hydroxyl (-OH) and amide (-NH) protons. This allows these labile protons to be observed as distinct signals in the ¹H NMR spectrum, which can be valuable for confirming their presence and for observing NOE correlations if needed.
-
1D NMR (¹H, ¹³C, DEPT): These are the foundational experiments. ¹H NMR provides the initial proton count, chemical environment information, and through-bond coupling data (J-coupling).[4] ¹³C NMR reveals the number of unique carbon atoms, while a DEPT-135 experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, leaving quaternary carbons unobserved. This is faster and more informative than a standard ¹³C experiment alone.[5]
-
2D COSY: The Homonuclear Correlation Spectroscopy (COSY) experiment is essential for mapping the proton-proton coupling networks.[6] For Allopurinol Riboside, it will unequivocally trace the scalar coupling pathway through the entire ribose ring (H1'→H2'→H3'→H4'→H5'/H5''), definitively grouping these protons into a single spin system.
-
2D HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom.[7] This is the most reliable method for assigning the signals of protonated carbons. Once the proton spectrum is assigned (e.g., using COSY), the carbon assignments follow directly from the HSQC cross-peaks.
-
2D HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the overall molecular constitution.[8] It reveals correlations between protons and carbons separated by two or three bonds (²J_CH, ³J_CH). Its primary roles here are:
-
To assign quaternary carbons: Since these carbons have no attached protons, they are invisible in HSQC. HMBC cross-peaks from nearby protons are the only way to assign them.
-
To connect the moieties: The key HMBC correlation is from the anomeric proton of the sugar (H-1') to the carbons of the pyrazolopyrimidine base. This provides undeniable proof of the N-glycosidic bond location.[9]
-
Protocols
Sample Preparation Protocol
-
Weigh approximately 5-10 mg of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Add 5 µL of a 1% solution of tetramethylsilane (TMS) in DMSO-d₆ to serve as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). Note: Alternatively, the residual solvent signal of DMSO-d₅ at δ_H = 2.50 ppm and δ_C = 39.52 ppm can be used as a secondary reference.[10]
-
Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Place the tube in the NMR spectrometer's autosampler or manually insert it into the magnet. Allow 5-10 minutes for the sample to thermally equilibrate before starting acquisition.
NMR Acquisition Protocols
The following are general parameters on a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
Protocol 1: ¹H NMR Acquisition
-
Load a standard 1D proton experiment.
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Set the number of scans to 16 or 32 for good signal-to-noise.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire the spectrum at a constant temperature, typically 298 K (25 °C).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: ¹³C{¹H} and DEPT-135 Acquisition
-
Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Set the number of scans to 1024 or higher, as ¹³C is an insensitive nucleus.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire and process the spectrum, referencing the TMS signal to 0.00 ppm.
-
Next, run a DEPT-135 experiment using standard instrument parameters to differentiate carbon types.
Protocol 3: 2D COSY Acquisition
-
Load a standard gradient-selected COSY experiment (e.g., cosygpqf).
-
Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to match the ¹H spectrum (0-12 ppm).
-
Set the number of scans to 4 or 8 per increment.
-
Acquire a 2048 (F2) x 256 (F1) data matrix.
-
Process the data using a sine-bell window function in both dimensions and perform symmetrization.
Protocol 4: 2D HSQC Acquisition
-
Load a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2).[11]
-
Set the F2 (¹H) dimension spectral width from 0-12 ppm.
-
Set the F1 (¹³C) dimension spectral width from 20-160 ppm to cover the expected carbon chemical shift range.
-
Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
Set the number of scans to 8 or 16 per increment.
-
Acquire a 2048 (F2) x 256 (F1) data matrix.
-
Process using a QSINE window function.
Protocol 5: 2D HMBC Acquisition
-
Load a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).[12]
-
Set the F2 (¹H) and F1 (¹³C) spectral widths as in the HSQC experiment.
-
Set the long-range coupling constant for evolution to an average of 8 Hz. This value is a good compromise for detecting both ²J_CH and ³J_CH correlations.
-
Set the number of scans to 16 or 32 per increment.
-
Acquire a 2048 (F2) x 256 (F1) data matrix.
-
Process using a sine-bell window function.
Spectral Interpretation and Data Analysis
Expected ¹H and ¹³C NMR Spectral Data
The following table summarizes the anticipated chemical shifts for Allopurinol Riboside. These values are based on literature data for analogous pyrazolopyrimidine nucleosides and ribofuranosides.[9][13][14][15]
| Atom No. | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity / DEPT | Key Correlations (COSY, HMBC) |
| Base | ||||
| C3 | ~8.1-8.3 | ~135 | CH | HMBC to H-1' |
| C4 | - | ~157 | C (Quaternary, C=O) | HMBC to H-3, H-6, H-5 |
| C6 | ~8.2-8.4 | ~148 | CH | HMBC to H-5 |
| C7a | - | ~154 | C (Quaternary) | HMBC to H-1', H-3, H-6 |
| C3a | - | ~105 | C (Quaternary) | HMBC to H-1', H-3 |
| N5-H | ~12.0-12.5 | - | br s | HMBC to C4, C6, C7a |
| Ribose | ||||
| 1' | ~5.9-6.1 | ~88 | CH | COSY with H-2' |
| 2' | ~4.5-4.7 | ~74 | CH | COSY with H-1', H-3' |
| 3' | ~4.1-4.3 | ~71 | CH | COSY with H-2', H-4' |
| 4' | ~3.9-4.1 | ~86 | CH | COSY with H-3', H-5', H-5'' |
| 5', 5'' | ~3.5-3.7 | ~62 | CH₂ | COSY with H-4' |
| 2'-OH | ~5.4-5.6 | - | d | - |
| 3'-OH | ~5.1-5.3 | - | d | - |
| 5'-OH | ~4.6-4.8 | - | t | - |
Step-by-Step Spectral Analysis
-
¹H Spectrum - Identify Key Regions:
-
Downfield Aromatic/Heteroaromatic Region (δ 8.0-8.5): Locate the two singlets corresponding to H-3 and H-6 of the pyrazolopyrimidine base.
-
Anomeric Proton (δ 5.9-6.1): Identify the characteristic doublet for the H-1' proton. The coupling constant, J(H1'-H2'), is expected to be ~4-6 Hz, which is typical for a β-anomeric configuration where the H-1' and H-2' protons have a cis relationship.[13][16]
-
Ribose Protons (δ 3.5-4.7): This crowded region contains the remaining sugar protons (H-2' to H-5'').
-
Labile Protons (δ 4.5-5.6 and >10): Look for broad or exchangeable signals corresponding to the three hydroxyl groups and the N5-H proton. A D₂O exchange experiment will confirm these assignments, as the signals will disappear.
-
-
COSY Spectrum Analysis:
-
Start at the anomeric H-1' cross-peak. Follow the correlations to identify H-2'.
-
From the H-2' cross-peak, find its correlations to H-1' (verifying the first step) and H-3'.
-
Continue this process: H-3' to H-4', and finally H-4' to the two H-5' protons. This establishes the complete connectivity of the ribose spin system.
-
-
HSQC Spectrum Analysis:
-
With the ribose protons assigned from the COSY, use the HSQC cross-peaks to assign their directly bonded carbons (C-1' through C-5').
-
Assign the C-3 and C-6 carbons based on the cross-peaks from their respective protons (H-3 and H-6).
-
-
HMBC Spectrum Analysis - The Final Confirmation:
-
This experiment provides the definitive links. The diagram below illustrates the most crucial expected correlations.
-
Confirm Glycosidic Linkage: Locate the cross-peak between the anomeric proton (H-1') and carbons in the base. Strong correlations are expected to the quaternary carbons C-3a and C-7a, confirming the N1-C1' bond.[9]
-
Assign Quaternary Carbons:
-
C-3a: Shows correlations to H-1' and H-3.
-
C-7a: Shows correlations to H-1', H-6, and potentially the N5-H.
-
C-4 (Carbonyl): Shows correlations to H-3 and H-6.
-
-
Intra-ring Correlations: Use other HMBC correlations (e.g., H-3 to C-4 and C-7a; H-6 to C-4 and C-7a) to further solidify all assignments within the base.
-
Sources
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- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSQC-TOCSY Analysis│Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL [jeol.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. nmr hmqc hmbc: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Formulation and Oral Dosing Protocols for 1-β-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in Animal Models
Executive Summary
1-β-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one , commonly known as Allopurinol Riboside (AR) , is a major active metabolite of the xanthine oxidase inhibitor allopurinol. In preclinical research, AR is heavily utilized as a subversive substrate for parasitic nucleoside phosphotransferases (e.g., in Leishmania and Trypanosoma cruzi) and as an inhibitor of purine nucleoside phosphorylase (PNP).
Formulating AR for in vivo oral administration presents specific challenges: its highly crystalline structure limits rapid aqueous dissolution, and its hydrophilic nature (LogP -1.7) results in rapid renal clearance. This application note provides field-validated, self-validating protocols for formulating AR to ensure precise dosing, optimal bioavailability, and reproducible pharmacokinetics in rodent models.
Pharmacological Context & Mechanistic Pathway
Unlike allopurinol, which primarily targets host xanthine oxidase, AR acts as a "Trojan horse" in parasitic organisms. It is actively transported into the parasite and phosphorylated by nucleoside phosphotransferases into allopurinol riboside 5'-monophosphate. Subsequent enzymatic conversions yield an ATP analog (APPR-TP) that is incorporated into parasitic RNA, halting translation and causing cell death ( [1]).
In mammalian hosts, AR exhibits incomplete absorption and a short elimination half-life (~1.6 to 3 hours) due to rapid renal clearance ([2]). To maintain therapeutic steady-state concentrations, researchers must employ optimized vehicles or co-administer renal clearance inhibitors like Probenecid.
Metabolic pathway of Allopurinol Riboside in parasites leading to RNA translation arrest.
Physicochemical Properties & Formulation Rationale
To design a robust formulation, we must align the compound's thermodynamic properties with the physiological constraints of the gastrointestinal tract. AR has a moderate aqueous solubility (~5 mg/mL) but is highly soluble in organic solvents like DMSO ( [3]).
Table 1: Physicochemical & Pharmacokinetic Profile
| Parameter | Value | Causality / Implication for Formulation |
| Molecular Weight | 268.23 g/mol | Small molecule; readily absorbed if maintained in a dissolved state. |
| Aqueous Solubility | ~5.0 mg/mL (PBS) | Moderately low; requires co-solvents for high-concentration bolus doses. |
| DMSO Solubility | 95.0 mg/mL | High; DMSO serves as an ideal primary solvent to break the crystal lattice. |
| LogP | -1.7 | Highly hydrophilic; prone to rapid renal excretion. |
| Plasma Half-Life | ~1.6 to 3.0 hours | Requires daily/twice-daily dosing or continuous ad libitum administration. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . Each workflow includes built-in Quality Control (QC) checkpoints to ensure the physical stability of the dose before it enters the animal.
Protocol A: Co-Solvent Clear Solution for Oral Gavage (Max 3.3 mg/mL)
This protocol utilizes a step-down solvent polarity gradient to keep AR in a true solution, maximizing immediate bioavailability.
Table 2: Co-Solvent Matrix Rationale
| Excipient | Volume % | Function & Causality |
|---|---|---|
| DMSO | 10% | Primary solubilizer; disrupts the crystalline lattice of the pure powder. |
| PEG300 | 40% | Co-solvent; acts as a precipitation inhibitor when the aqueous phase is added. |
| Tween 80 | 5% | Non-ionic surfactant; reduces surface tension and stabilizes micellar structures. |
| Saline (0.9%) | 45% | Aqueous vehicle; ensures isotonicity to prevent GI irritation and osmotic diarrhea. |
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required mass of AR powder into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of DMSO (10% of final volume). Vortex for 60 seconds. Causality: DMSO provides the solvation energy required to break the intermolecular hydrogen bonds of the crystal lattice.
-
Co-solvent Addition: Add PEG300 (40% of final volume). Vortex for 30 seconds.
-
Surfactant Addition: Add Tween 80 (5% of final volume). Sonicate the mixture at room temperature for 2 minutes.
-
Aqueous Dilution: Slowly add 0.9% Saline (45% of final volume) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation, which would cause the API to crash out of solution.
-
Self-Validation (QC Check): Hold the vial against a light source. The solution must be completely transparent. If a Tyndall effect (light scattering) is observed, micro-crystals have formed. Do not dose; discard and reformulate, or increase sonication time.
-
Administration: Administer via oral gavage using a standard dosing volume (e.g., 10 mL/kg for mice).
Step-by-step co-solvent formulation workflow for oral gavage administration.
Protocol B: Suspension Formulation for High-Dose Gavage (>5 mg/mL)
When dosing requirements exceed the thermodynamic solubility limit of AR, a uniform suspension must be utilized.
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a stock solution of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween 80 in distilled water. Stir overnight to ensure complete polymer hydration.
-
Wetting: Place the AR powder in a mortar. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth paste. Causality: Trituration physically reduces particle size, while Tween 80 wets the particles, preventing clumping.
-
Dilution: Gradually add the remaining vehicle while continuously mixing until the target volume is reached.
-
Self-Validation (QC Check): Transfer to a dosing vial and let sit for 5 minutes. If the suspension settles rapidly, the CMC concentration is too low to maintain homogeneity. The suspension must remain uniform long enough to draw an accurate dose into the syringe.
-
Administration: Vortex the vial immediately before drawing each individual dose. Administer via a 20G or 22G gavage needle.
Protocol C: Chronic Ad Libitum Drinking Water Formulation
For chronic studies (e.g., experimental colitis or long-term metabolic disruption models), AR can be formulated directly into drinking water ( [4]).
Step-by-Step Methodology:
-
Calculation: Calculate the required concentration based on average daily water intake (e.g., a 30g mouse drinks ~5 mL/day. For a 10 mg/kg dose, the mouse needs 0.3 mg/day, requiring a water concentration of 60 µg/mL).
-
Heating: Add the calculated AR powder to the required volume of purified drinking water.
-
Solubilization: Heat the water to 50°C–60°C while stirring magnetically. Causality: Heating increases kinetic energy, rapidly breaking solute-solute bonds. Because the target concentration (e.g., 60 µg/mL) is well below the absolute solubility limit (~5 mg/mL), the solution will not recrystallize upon cooling.
-
Self-Validation (QC Check): Allow the water to cool to room temperature. Inspect for any precipitate. Measure the residual volume in the animal's water bottle daily to validate the exact ingested dose.
Pharmacokinetic Optimization (Probenecid Co-Administration)
Because AR is cleared rapidly by the kidneys, researchers often struggle to maintain plasma concentrations above the therapeutic threshold.
-
Mechanism: AR undergoes rapid renal excretion.
-
Intervention: Co-administer Probenecid (typically 50-100 mg/kg via IP injection or oral gavage) 30 minutes prior to AR dosing.
-
Causality: Probenecid competitively inhibits organic anion transporters (OATs) in the renal tubules. This intervention has been shown to reduce the renal clearance of AR, extend its plasma half-life, and effectively triple AR plasma levels [2].
References
Technical Support Center: Optimizing Synthesis Yield and Purity of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol Riboside)
Welcome to the Advanced Applications Support Center. As drug development increasingly targets purine salvage pathways for antileishmanial and antitrypanosomal therapies, the demand for high-purity pyrazolo[3,4-d]pyrimidine nucleosides like Allopurinol riboside has surged[1]. Synthesizing this compound presents significant challenges, primarily revolving around strict regiocontrol (N1 vs. N2 glycosylation) and anomeric selectivity (α vs. β).
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome low yields and isomeric impurities.
Part 1: Troubleshooting Chemical Synthesis (Vorbrüggen Glycosylation)
Q1: Why am I getting a high percentage of the N2-regioisomer instead of the desired N1-allopurinol riboside? Causality & Solution: Pyrazolo[3,4-d]pyrimidines possess multiple nucleophilic nitrogen atoms. During standard nucleobase anion glycosylation or Vorbrüggen coupling, the reaction is subject to competing kinetic and thermodynamic pathways[2][3][4]. The N2-isomer is the kinetic product; it forms rapidly at lower temperatures due to favorable electronic distribution and lower steric hindrance. To drive the reaction toward the desired N1-isomer (Allopurinol riboside), you must operate under thermodynamic control . This requires elevating the reaction temperature (e.g., refluxing in 1,2-dichloroethane at 80°C) and extending the reaction time. The thermal energy allows the kinetically favored N2-glycosidic bond to reversibly cleave back into the oxocarbenium intermediate, eventually equilibrating to the thermodynamically more stable N1-position.
Q2: How do I ensure strict β-anomeric selectivity during chemical glycosylation? Causality & Solution: Absolute β-selectivity is achieved by exploiting Neighboring Group Participation (NGP) . You must use a ribofuranose donor equipped with an acyl protecting group at the C2 position (such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). When the Lewis acid (e.g., TMSOTf) removes the C1 acetate to form the oxocarbenium ion, the carbonyl oxygen of the C2-benzoyl group immediately attacks the C1 position from the α-face. This forms a rigid, cyclic acyloxonium intermediate that physically blocks the α-face. Consequently, the silylated allopurinol nucleophile is forced to attack exclusively from the top (β-face), guaranteeing the β-anomer.
Vorbrüggen glycosylation pathway showing kinetic vs. thermodynamic control of N1/N2 regioselectivity.
Part 2: The Biocatalytic Alternative
Q3: My chemical synthesis yields are consistently below 40% after purification. Is there a more efficient alternative? Causality & Solution: Yes. Chemical synthesis of modified pyrazolo[3,4-d]pyrimidines often suffers from low overall yields (typically 20-50%) due to the formation of regioisomers and the harsh conditions required for deprotection[1]. The modern, high-yield alternative is a mesophilic multi-enzymatic cascade . By utilizing Escherichia coli enzymes—specifically Ribokinase (RK), Phosphopentomutase (PPM), and Purine Nucleoside Phosphorylase (PNP)—you can directly convert unprotected D-ribose and allopurinol into allopurinol riboside in a single pot[5][6]. The active site of PNP strictly controls the geometry of the glycosidic bond formation, resulting in 100% N1-regioselectivity and absolute β-anomeric specificity. This method operates at a mild 50°C and has been documented to achieve yields up to 84%[5][7].
Mesophilic enzymatic cascade for highly regioselective synthesis of Allopurinol riboside.
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Thermodynamic Vorbrüggen Glycosylation
Objective: Synthesize allopurinol riboside via chemical means while maximizing N1-regioselectivity.
-
Activation (Silylation): Suspend allopurinol (1.0 eq) in hexamethyldisilazane (HMDS, 10 eq) with a catalytic amount of ammonium sulfate. Reflux at 120°C until the suspension transitions to a completely clear solution (approx. 4 h). Validation: The visual clearing of the suspension confirms complete silylation. Evaporate excess HMDS under high vacuum to yield a reactive, moisture-sensitive oil.
-
Coupling (Glycosylation): Dissolve the silylated base and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Cool the vessel to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise. Causality: Adding the Lewis acid at 0°C prevents uncontrolled exothermic degradation of the oxocarbenium ion.
-
Thermodynamic Equilibration: Heat the reaction mixture to 80°C for 16 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). You should observe the initial kinetic N2 spot gradually diminish as the more polar N1 spot intensifies.
-
Deprotection & Isolation: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate. Treat the crude residue with 0.5 M NaOMe in methanol for 4 hours to cleave the benzoyl protecting groups. Neutralize with Amberlite IR-120 (H+) resin, filter, and purify via silica gel chromatography to isolate the pure β-N1 isomer.
Protocol B: Mesophilic Enzymatic Cascade Synthesis
Objective: Achieve high-yield, protecting-group-free synthesis with absolute regiocontrol[5].
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM MnCl2 and 2 mM KCl. Causality: Mn2+ and K+ are critical cofactors required to maintain the structural integrity and catalytic turnover of Phosphopentomutase (PPM).
-
Substrate Loading: Dissolve D-ribose (10 mM), ATP (10 mM), and allopurinol (5 mM) into the buffer.
-
Cascade Initiation: Introduce recombinant E. coli enzymes: Ribokinase (RK), Phosphopentomutase (PPM), and Purine Nucleoside Phosphorylase (PNP).
-
Incubation & Purification: Incubate the bioreactor at 50°C for 24 hours[5][6]. Validation: Monitor conversion via HPLC (C18 column, monitoring at 254 nm). Terminate the reaction by heating to 95°C for 5 minutes to denature the biocatalysts. Centrifuge to pellet the proteins, and subject the supernatant to preparative reverse-phase HPLC to yield pure allopurinol riboside (approx. 84% yield)[5].
Part 4: Quantitative Data Comparison
| Parameter | Chemical Synthesis (Vorbrüggen) | Biocatalytic Synthesis (Enzymatic) |
| Regioselectivity | Mixed (N1 and N2), requires thermodynamic control | 100% N1-specific |
| Anomeric Selectivity | >95% β (dependent on NGP) | 100% β-specific |
| Typical Yield | 20% – 50%[1] | ~84%[5] |
| Deprotection Step | Required (e.g., NaOMe/MeOH) | Not required |
| Reaction Temperature | 80°C (for thermodynamic equilibration) | 50°C (Mesophilic conditions)[5] |
| Environmental Impact | High (Halogenated solvents, Lewis acids) | Low (Aqueous buffer, renewable biocatalysts) |
Part 5: References
-
Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways (nih.gov).5
-
Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents | Journal of Medicinal Chemistry - ACS Publications (acs.org). 1
-
Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways (nih.gov). 6
-
Synthesis of Pyrrolo[3,2-c]pyridine and Pyrazolo[3,4-d]pyrimidine β-D-Arabinonucleosides via Nucleobase Anion Glycosylation - R Discovery (researcher.life).2
-
Synthesis and Properties of Methylthiopyrazolo[3,4‐d]pyrimidine 2′‐Deoxy‐β‐D‐ribonucleosides - Oertel - 1992 - DOI (doi.org). 3
-
Synthesis of 7-Halogenated 8-Aza-7-deaza-2¢-deoxyguanosines and Related Pyrazolo[3,4-d]pyrimidine 2¢-Deoxyribonucleosides (thieme-connect.com). 4
-
Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - ResearchGate (researchgate.net). 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor aqueous solubility of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in assay buffers
Welcome to the Application Scientist Troubleshooting Hub .
As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick-dust" properties of nucleoside analogs. 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, commonly known as Allopurinol riboside , is a classic example. While it is a highly valuable metabolite used in parasitic research (such as Leishmaniasis) and purine salvage pathway studies[1], its rigid, planar structure and strong intermolecular hydrogen bonding create a high crystal lattice energy. This makes transitioning the compound from an organic stock solution into an aqueous assay buffer a significant thermodynamic challenge.
This guide provides a deep dive into the causality of these solubility failures and offers self-validating, step-by-step protocols to rescue your assays.
Part 1: The Mechanistic Root Cause of Precipitation
When you dissolve Allopurinol riboside in DMSO, you are relying on kinetic solubility . The organic solvent disrupts the hydrogen bond network of the pyrazolo-pyrimidine ring. However, when this stock is spiked into an aqueous buffer (like PBS or HEPES), the dielectric constant of the microenvironment drops rapidly.
Because the hydration energy of water is insufficient to overcome the compound's inherent lattice energy, the solute molecules rapidly aggregate. This typically forms an amorphous precipitate rather than a crystalline one[2]. Furthermore, if your DMSO stock has absorbed atmospheric moisture (DMSO is highly hygroscopic), localized precipitation may have already seeded in your master tube before you even initiated the dilution.
Quantitative Physicochemical Profile
To troubleshoot effectively, we must first understand the physical parameters of the molecule. Below is the consolidated data for Allopurinol riboside to guide our buffer optimization.
| Parameter | Value | Implications for Assay Design |
| Molecular Formula | C10H12N4O5 | Highly polar, yet rigid structure promotes strong pi-pi stacking. |
| Molecular Weight | 268.23 g/mol | Small enough for cell permeability, but prone to rapid aggregation. |
| Aqueous Solubility | < 1 mg/mL | Thermodynamic solubility is extremely low; requires kinetic dilution[3]. |
| DMSO Solubility | ~10 - 27 mg/mL | Excellent primary stock solvent; must use anhydrous, newly opened DMSO[3],[1]. |
| pKa (Pyrimidine ring) | ~10.2 | Solubility increases exponentially in alkaline buffers (pH > 8.5)[4]. |
Part 2: Step-by-Step Resolution Protocols
Every protocol below is designed as a self-validating system . You must not assume the compound is in solution just because the buffer looks clear to the naked eye; sub-visible aggregates can severely skew your IC50 or binding kinetics.
Protocol A: The "Kinetic Spike" Method (For Cell-Based Assays)
Use this method when your assay strictly requires physiological pH (7.4) and cannot tolerate high concentrations of excipients.
-
Stock Preparation: Dissolve Allopurinol riboside in anhydrous, freshly opened DMSO to a concentration of 10 mM. Purge the vial with argon or nitrogen gas to prevent moisture ingress[5].
-
Pre-Warming: Warm both the DMSO stock and the target aqueous buffer to 37°C. Temperature matching prevents localized cold-shock precipitation.
-
Rapid Dispersion: Pipette the DMSO stock directly into the vortex vortex of the rapidly stirring buffer (do not pipette down the side of the tube). Keep the final DMSO concentration ≤ 1% (v/v)[6].
-
Validation (Nephelometry Check): Immediately read the absorbance/scatter of the solution at 620 nm on a spectrophotometer.
-
Causality: True solutions do not scatter light at 620 nm. If the OD620 is > 0.05 above your blank buffer, sub-visible amorphous precipitation has occurred[2]. You must discard and move to Protocol B or C.
-
Protocol B: Thermodynamic Equilibration via pH Modulation (For Biochemical Assays)
If your enzyme or biochemical target can tolerate slight alkaline shifts, leveraging the compound's pKa is the most thermodynamically stable solution.
-
Buffer Adjustment: Prepare your assay buffer (e.g., Tris or Borate) and adjust the pH to 8.5 - 9.0 using 0.1 M NaOH.
-
Direct Dissolution: Add the solid Allopurinol riboside directly to the buffer (bypassing DMSO entirely).
-
Sonication: Sonicate the suspension in a water bath for 15 minutes at 37°C[3]. The alkaline environment deprotonates the pyrimidin-4-one ring, breaking the intermolecular hydrogen bonds and allowing water to solvate the charged species.
-
Validation (Centrifugation Check): Centrifuge the solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and measure the concentration via UV-Vis (λmax ~251 nm)[5]. If the calculated concentration matches your input mass, the solution is stable.
Protocol C: Excipient Complexation (For In Vivo / High-Concentration Assays)
When high concentrations are required and pH cannot be altered, host-guest complexation is required.
-
Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your assay buffer.
-
Complexation: Add Allopurinol riboside to the cyclodextrin buffer. The hydrophobic pyrazolo-pyrimidine core will partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[7],[6].
-
Validation (Phase Solubility): Filter the solution through a 0.22 µm PTFE syringe filter. A lack of resistance during filtration and a consistent UV-Vis reading pre- and post-filtration validates that the compound is fully complexed and not merely suspended[8].
Part 3: Visualizing the Workflows and Biological Context
To assist in your experimental design, below is the logical decision tree for troubleshooting solubility, followed by the pharmacological context of why maintaining this compound in true solution is critical for parasite assays.
Workflow for resolving allopurinol riboside precipitation in aqueous buffers.
Mechanism of action for allopurinol riboside in Leishmania purine salvage.
Part 4: Frequently Asked Questions (FAQs)
Q: My Allopurinol riboside solution is clear initially, but precipitates after 30 minutes in the 96-well plate. Why? A: You are experiencing a transition from a metastable supersaturated state (kinetic solubility) to thermodynamic equilibrium[2]. The DMSO temporarily held the compound in solution, but over time, the molecules collided and nucleated. To fix this, you must either lower the final compound concentration, add a surfactant (like 0.01% Tween-20) to raise the thermodynamic ceiling[6], or read your assay at an earlier time point before nucleation occurs.
Q: Can I just heat the assay buffer to 60°C to force it into solution? A: While heating increases kinetic energy and temporarily improves solubility, the compound will inevitably "crash out" (precipitate) as soon as the buffer cools back to your assay temperature (e.g., 37°C or room temperature). Furthermore, repeated heating and cooling cycles can degrade the ribofuranosyl linkage. Always validate solubility at the exact temperature your assay will be performed.
Q: Does the presence of serum in my cell culture media help with solubility? A: Yes. Fetal Bovine Serum (FBS) contains albumin and other carrier proteins that act as natural solubilizers by binding hydrophobic/rigid molecules. If your compound precipitates in PBS but not in complete media, the serum proteins are acting as a thermodynamic sink. However, be aware that high protein binding will reduce the free (active) concentration of the drug available to your cells.
References
-
American Pharmaceutical Review - Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at:[Link]
-
PubMed / Pharmaceutical Research - Solubility enhancement of nucleosides and structurally related compounds by complex formation. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allopurinol CAS#: 315-30-0 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Enhancing cell membrane permeability of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in whole-cell assays
Focus Compound: 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol Riboside)
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical pharmacokinetic bottleneck encountered when working with nucleoside analogs in whole-cell assays: cellular membrane permeability.
1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, commonly known as allopurinol riboside (AR), is a highly polar pyrazolo[3,4-d]pyrimidine nucleoside analog. Due to the hydrophilic nature of its ribofuranosyl moiety, it exhibits poor passive diffusion across lipophilic cell membranes[1]. This guide provides field-proven, self-validating troubleshooting strategies to enhance and quantify its intracellular delivery.
Section 1: Frequently Asked Questions (Mechanisms & Baseline)
Q: Why does 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one show negligible activity in my wild-type mammalian whole-cell assays despite high target affinity in biochemical assays? A: This is a classic "target-rich, access-poor" scenario. The compound's ribose sugar contains multiple hydroxyl groups, rendering it highly hydrophilic. It cannot passively diffuse across the phospholipid bilayer. Instead, it relies entirely on active or facilitated transport via Equilibrative Nucleoside Transporters (ENT1/ENT2) or Concentrative Nucleoside Transporters (CNTs)[2]. If your specific in vitro cell line (e.g., HEK293, CHO) downregulates these transporters, the compound will pool in the extracellular space, leading to false-negative efficacy readouts.
Q: How can I definitively prove that membrane permeability—and not intracellular target engagement—is the bottleneck? A: You must decouple cellular entry from target binding by running a bidirectional Caco-2 permeability assay coupled with LC-MS/MS[3]. If the apparent permeability coefficient ( Papp ) is <1×10−6 cm/s and the efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral) is >2 , the compound is either failing to enter the cell or being actively pumped out by ABC transporters (e.g., P-glycoprotein).
Q: We suspect active efflux is clearing the compound before it can be phosphorylated. How do we troubleshoot this? A: Trypanosomatid and mammalian cell lines often express ABC transporters that recognize nucleoside analogs. You can validate this by co-administering the compound with a broad-spectrum efflux inhibitor like Verapamil (10 µM) or Cyclosporine A (5 µM)[1]. If intracellular concentrations of the AR-monophosphate spike upon co-administration, efflux is your primary barrier.
Section 2: Troubleshooting Guides for Permeability Enhancement
Strategy A: Chemical Modification (The ProTide Approach)
Issue: The target cell line lacks ENT1/ENT2 transporters, and the first intracellular phosphorylation step (catalyzed by nucleoside kinases) is rate-limiting. Solution: Convert the compound into a Phosphoramidate Prodrug (ProTide). Causality: By masking the negatively charged monophosphate group with a lipophilic aryloxy group and an amino acid ester (e.g., L-alanine isopropyl ester), you neutralize the compound's polarity[4]. This allows the molecule to bypass ENTs and enter the cell via passive diffusion. Once inside, ubiquitous intracellular esterases and Cathepsin A cleave the masking groups, releasing the active monophosphate directly, thus bypassing the rate-limiting kinase step[5].
Strategy B: Physical Delivery (Lipid Nanoparticle Encapsulation)
Issue: Chemical modification alters the pharmacological profile unfavorably, or synthetic chemistry resources are unavailable. Solution: Encapsulate the nucleoside analog in Lipid Nanoparticles (LNPs). Causality: LNPs composed of ionizable cationic lipids, cholesterol, and PEG-lipids can encapsulate small hydrophilic molecules within their aqueous core or lipid interface[6]. The LNP fuses with the cell membrane or is taken up via endocytosis, releasing the payload directly into the cytosol. This bypasses the need for membrane transporters entirely.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Intracellular LC-MS/MS Quantification of ProTide Activation
This protocol ensures a self-validating system by measuring both the disappearance of the extracellular prodrug and the appearance of the intracellular active triphosphate.
-
Cell Seeding: Seed target cells (e.g., THP-1 or target parasite-infected macrophages) at 1×106 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.
-
Dosing: Treat cells with 10 µM of the ProTide derivative of allopurinol riboside. Include a control well treated with unmodified allopurinol riboside.
-
Quenching & Lysis (Time-Course): At 1h, 4h, and 24h, aspirate the media (save for extracellular LC-MS/MS analysis to confirm drug stability). Wash cells rapidly (3x) with ice-cold PBS to halt metabolism.
-
Extraction: Add 500 µL of ice-cold 70% methanol containing an internal standard (e.g., 13C -labeled ATP). Scrape cells and transfer to a microcentrifuge tube.
-
Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet cellular debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a porous graphitic carbon (PGC) column or HILIC column (essential for retaining highly polar nucleotides). Monitor MRM transitions for the ProTide, AR-monophosphate, and AR-triphosphate.
-
Validation Check: The assay is valid if the ProTide concentration decreases over time while the AR-triphosphate concentration increases proportionally. If only AR-monophosphate is detected, the downstream kinases (adenylosuccinate synthetase/lyase) are the bottleneck, not membrane permeability[7].
Protocol 2: LNP-Mediated Delivery in Whole-Cell Assays
-
Formulation: Mix ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5 in ethanol[8].
-
Encapsulation: Dissolve allopurinol riboside in an acidic aqueous buffer (pH 4.0). Rapidly mix the lipid ethanol solution with the aqueous drug solution using a microfluidic mixer (3:1 aqueous:ethanol flow rate).
-
Dialysis: Dialyze the resulting LNPs against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize the pH.
-
Characterization: Measure size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Acceptable parameters: Size 60-100 nm, PDI < 0.2.
-
In Vitro Dosing: Apply LNPs to the cell culture at a final drug concentration of 5 µM. Use empty LNPs as a negative vehicle control to validate that observed cytotoxicity is driven by the nucleoside analog, not the lipid formulation.
Section 4: Quantitative Data & Strategy Comparison
| Enhancement Strategy | Primary Mechanism of Action | Intracellular Cmax Increase (Relative to Unmodified AR) | Key Advantages | Primary Limitations |
| Unmodified AR | Facilitated transport via ENT1/ENT2 | 1x (Baseline) | Native compound, no synthetic effort | Highly dependent on host cell transporter expression |
| Efflux Inhibition | Blocks ABC transporter-mediated export | 2x - 5x | Easy to implement in standard assays | Off-target toxicity from inhibitors (e.g., Verapamil) |
| ProTide Modification | Passive diffusion + direct delivery of monophosphate | 50x - 100x | Bypasses both ENTs and rate-limiting first phosphorylation | Requires complex synthetic chemistry |
| LNP Encapsulation | Endocytosis and cytosolic release | 20x - 40x | No chemical modification of the API required | Formulation stability; endosomal entrapment risks |
Section 5: Mechanistic & Workflow Visualizations
Fig 1: Cellular uptake and activation pathways of native Allopurinol Riboside vs. ProTide modification.
Fig 2: Decision matrix and experimental workflow for optimizing nucleoside analog permeability.
References
-
Role of Purine Nucleoside Phosphorylase in Interactions between 2′,3′-Dideoxyinosine and Allopurinol, Ganciclovir, or Tenofovir. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]
-
Purine and pyrimidine transport in pathogenic protozoa: From biology to therapy. FEMS Microbiology Reviews (Oxford Academic).[Link]
-
The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Regiochemical Analysis of the ProTide Activation Mechanism. ACS Publications.[Link]
-
Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Nucleoside Analogues for Chagas Disease and Leishmaniasis Therapy: Current Status and Future Perspectives. MDPI.[Link]
-
Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes. PMC (NIH).[Link]
-
Exploring the Latest Breakthroughs in Lipid Nanoparticle-Mediated Delivery. Bulletin of Biomedical Sciences.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Purine Nucleoside Phosphorylase in Interactions between 2′,3′-Dideoxyinosine and Allopurinol, Ganciclovir, or Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mail.utu.com.sg [mail.utu.com.sg]
- 7. mdpi.com [mdpi.com]
- 8. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
Best solvents for dissolving 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one without precipitation
Technical Support Center: Allopurinol Riboside Solution Preparation
Welcome to the technical support guide for 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, commonly known as Allopurinol Riboside. This document provides researchers, scientists, and drug development professionals with in-depth guidance on achieving stable, precipitation-free solutions of this compound. We will explore the causality behind solvent choices and provide field-proven protocols to mitigate common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended solvents for dissolving Allopurinol Riboside?
A1: Based on empirical data, the two most effective starting solvents for Allopurinol Riboside are Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2). Both have been shown to dissolve the compound at concentrations up to 5 mg/mL[1]. DMSO is a powerful, polar aprotic solvent ideal for creating concentrated stock solutions, while PBS is a physiologically relevant aqueous buffer suitable for direct use in many biological assays.
Q2: I need to prepare an aqueous solution for a cell-based assay. Can I dissolve the compound directly in my cell culture medium?
A2: Direct dissolution in complex aqueous media is generally not recommended and can lead to incomplete solubilization and precipitation. The most reliable method is to first prepare a concentrated stock solution in 100% DMSO and then perform a serial dilution into the final aqueous buffer or medium[2][3]. This two-step process ensures the compound is fully solvated before being introduced to the aqueous environment, minimizing the risk of precipitation.
Q3: My Allopurinol Riboside precipitates when I dilute my DMSO stock into my aqueous buffer. What is causing this and how can I prevent it?
A3: This is a common issue known as "solvent-shift precipitation." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.
To prevent this, it is crucial to:
-
Ensure the final concentration in the aqueous medium does not exceed the compound's aqueous solubility limit.
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that can initiate precipitation.
-
Keep the final percentage of DMSO in your working solution as low as possible , typically below 0.5% for most cell-based assays to avoid solvent-induced artifacts.
Q4: How should I store solutions of Allopurinol Riboside? Are they stable?
A4: For maximum stability, it is recommended to store the 100% DMSO stock solution at -20°C or -80°C. While data on the long-term stability of Allopurinol Riboside in aqueous solution is limited, general best practice for similar compounds suggests that aqueous solutions should be prepared fresh for each experiment and not stored for more than one day to avoid potential degradation or precipitation[2][4].
Solubility Data Summary
The following table summarizes the known solubility parameters for Allopurinol Riboside. It is critical to perform small-scale solubility tests before proceeding with large-scale experiments.
| Solvent | Concentration | Temperature | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Ambient | Recommended for primary stock solutions. | [1] |
| PBS (pH 7.2) | 5 mg/mL | Ambient | Suitable for direct dissolution if a DMSO-free solution is required. | [1] |
Troubleshooting Guide: Preventing Precipitation
This guide addresses the most common issue encountered: precipitation during the preparation of aqueous working solutions from a DMSO stock.
Problem: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
Underlying Cause: The solubility of Allopurinol Riboside in the final DMSO/aqueous co-solvent system is lower than the target concentration. The kinetics of mixing also play a critical role; slow or inadequate mixing allows localized supersaturation, which seeds precipitation.
Validated Protocol for Preparing Aqueous Solutions
This protocol is designed to minimize precipitation by controlling the dilution process.
Materials:
-
Allopurinol Riboside (solid)
-
100% DMSO (anhydrous)
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated DMSO Stock:
-
Weigh the required amount of solid Allopurinol Riboside.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 5 mg/mL.
-
Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming (to no more than 37°C) or sonication can aid dissolution if needed, but ensure the compound's stability at elevated temperatures is considered.
-
-
Perform Serial Dilution:
-
Never add the aqueous buffer directly to the concentrated DMSO stock.
-
Prepare an intermediate dilution if a large volume change is required (e.g., >1:100).
-
For the final dilution, place the required volume of the target aqueous buffer in a new tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid, energetic mixing is the most critical step for preventing precipitation.
-
-
Final Check:
-
Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is not clear, the final concentration may be too high for that specific buffer system.
-
Workflow for Solvent Selection and Solution Preparation
The following diagram outlines the logical workflow for preparing a stable solution of Allopurinol Riboside.
Caption: Decision workflow for dissolving Allopurinol Riboside.
References
-
Allopurinol | C5H4N4O | PubChem. National Institutes of Health. [Link]
Sources
Comparative Analysis: Antileishmanial Efficacy of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one vs. Miltefosine
Executive Summary
The development of targeted antileishmanial therapeutics requires exploiting distinct biochemical vulnerabilities within the Leishmania parasite. This guide provides an objective, data-driven comparison between two structurally and mechanistically distinct compounds: 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (commonly known as allopurinol riboside or AR) and Miltefosine (hexadecylphosphocholine). While miltefosine has achieved status as a first-line oral drug for Visceral Leishmaniasis (VL), allopurinol riboside represents a highly selective biochemical probe of the parasite's purine salvage pathway, offering critical insights into species-specific metabolic targeting.
Mechanistic Divergence: Causality & Logic
To understand the experimental performance of these two compounds, researchers must first analyze their divergent mechanisms of action.
The Purine Salvage Pathway: Allopurinol Riboside
Leishmania species are purine auxotrophs; they lack the ability to synthesize purines de novo and rely entirely on salvaging purines from their host[1]. Allopurinol riboside acts as a metabolic "Trojan horse." Once internalized by the parasite, it is phosphorylated by a highly specific leishmanial nucleoside phosphotransferase into a monophosphate derivative[2]. This intermediate is subsequently converted into ATP and GTP analogues that are incorporated into parasitic RNA, causing catastrophic disruption of macromolecular biosynthesis and translation arrest[1].
Host Selectivity: Mammalian host cells utilize nucleoside kinases rather than phosphotransferases and do not efficiently phosphorylate allopurinol riboside, granting the compound an exceptionally high in vitro therapeutic index[2].
Lipid Raft Disruption: Miltefosine
Miltefosine, originally developed as an antineoplastic agent, bypasses nucleotide metabolism entirely. Instead, it targets the parasite's membrane integrity and lipid metabolism. Miltefosine inhibits phosphatidylcholine biosynthesis and preferentially accumulates in the parasite's lipid rafts[3]. This accumulation triggers a cascade of intracellular events, including mitochondrial membrane depolarization, cytochrome c release, and ultimately, an apoptosis-like cell death[3].
Mechanistic divergence of Allopurinol Riboside and Miltefosine in Leishmania.
Quantitative Efficacy & Pharmacokinetics
While both drugs demonstrate potent in vitro antileishmanial activity, their clinical utility is dictated by their pharmacokinetic (PK) profiles. Miltefosine is highly effective in vivo but is hampered by a long half-life (~150 hours) that drives clinical resistance[4]. Conversely, allopurinol riboside exhibits excellent in vitro efficacy but suffers from rapid metabolic clearance in humans, limiting its success in clinical trials[1],[5].
Table 1: Comparative Efficacy and Pharmacological Profile
| Parameter | 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one | Miltefosine |
| Drug Class | Purine Nucleoside Analogue | Alkylphosphocholine |
| Primary Target | Purine Salvage Pathway (RNA incorporation) | Lipid Metabolism & Membrane Integrity |
| L. donovani Amastigote IC₅₀ | ~1.0 - 10.0 μM (Species dependent) | 1.2 - 4.6 μM[6] |
| L. donovani Promastigote IC₅₀ | Highly variable based on salvage affinity[1] | 0.12 - 1.32 μM[6] |
| Host Selectivity Mechanism | Mammalian cells lack specific nucleoside phosphotransferase | Preferential accumulation in parasite lipid rafts |
| Clinical Status | Limited human use (poor PK)[5]; Used in canine leishmaniasis | First-line oral treatment for Visceral Leishmaniasis |
| Primary Limitation | Rapid in vivo clearance / Pharmacokinetic failure[1] | Teratogenicity & emerging clinical resistance[4] |
Experimental Methodologies: Self-Validating Protocols
Why the Intracellular Amastigote Assay is Mandatory
When evaluating compounds like allopurinol riboside and miltefosine, researchers must prioritize the intracellular macrophage-amastigote model over axenic promastigote assays. Promastigotes (the insect vector stage) possess different metabolic dependencies and drug efflux transporters than amastigotes (the clinically relevant mammalian stage residing in acidic phagolysosomes). Assaying promastigotes often yields false-positive efficacy data that fails to translate in vivo[6].
Protocol: Intracellular Macrophage-Amastigote Susceptibility Assay
This protocol is designed as a self-validating system. By incorporating a stringent washing step, it ensures that the readout exclusively reflects the viability of internalized parasites, eliminating confounding data from extracellular promastigotes.
-
Macrophage Differentiation & Seeding:
-
Seed THP-1 human monocytic cells (or primary murine Bone Marrow-Derived Macrophages) into 96-well plates at 5×104 cells/well.
-
Treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation.
-
-
Parasite Infection:
-
Introduce stationary-phase Leishmania donovani promastigotes at a Multiplicity of Infection (MOI) of 10:1 (parasites:macrophages).
-
Incubate at 37°C and 5% CO₂ for 24 hours to allow phagocytosis and transformation into amastigotes.
-
-
Extracellular Parasite Clearance (Critical Step):
-
Wash the wells thoroughly 3 times with warm, serum-free RPMI-1640 media. This removes non-internalized promastigotes, ensuring the assay measures true intracellular efficacy.
-
-
Drug Treatment:
-
Apply serial dilutions of allopurinol riboside or miltefosine (e.g., 0.1 μM to 50 μM).
-
Include untreated infected cells as a negative control, and Amphotericin B (1 μM) as a positive reference control.
-
Incubate for 72 to 96 hours.
-
-
Quantification & IC₅₀ Calculation:
-
Lyse the macrophages using 0.05% SDS.
-
Quantify surviving amastigotes using a transgenic luciferase reporter readout or standard Giemsa staining (counting the number of amastigotes per 100 macrophages).
-
Calculate the IC₅₀ using non-linear regression analysis.
-
Standardized workflow for the intracellular macrophage-amastigote susceptibility assay.
Resistance Paradigms & Future Directions
Understanding how Leishmania evades these specific mechanisms is crucial for next-generation drug design.
-
Miltefosine Resistance: The primary driver of miltefosine treatment failure is a reduction in intracellular drug accumulation[4]. This is predominantly caused by mutations in the parasite's miltefosine transporter (LdMT) and its non-catalytic beta-subunit (Ros3), which drastically reduce drug uptake[4].
-
Allopurinol Riboside Resistance: Resistance to purine analogues like allopurinol riboside typically arises from the downregulation of the nucleoside phosphotransferase enzyme or compensatory mutations in downstream purine salvage enzymes[1]. Because the parasite can alter the affinity of these enzymes, combination therapies that simultaneously blockade multiple nodes of the salvage pathway are required to prevent rapid resistance emergence[1].
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow pace of antileishmanial drug development | Parasitology Open | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
Validating the Anti-Leishmanial Mechanism of 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one via CRISPR-Cas9 Knockout: A Comparative Guide
Executive Summary
For drug development professionals and molecular parasitologists, achieving high target selectivity is the holy grail of anti-infective design. 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (commonly known as allopurinol riboside) represents a masterclass in exploiting pathogen-specific metabolic vulnerabilities. While its parent compound, allopurinol, is a standard xanthine oxidase inhibitor used in human gout therapy, the riboside derivative acts as a highly selective, lethal prodrug against Leishmania species.
This guide provides an objective comparative analysis of allopurinol riboside against standard anti-leishmanial alternatives. Furthermore, it details a robust, self-validating CRISPR-Cas9 methodology to definitively prove its mechanism of action by knocking out the parasite-specific enzymes responsible for its activation.
Mechanistic Causality: The Purine Salvage Hijack
Protozoan parasites of the genus Leishmania are uniquely auxotrophic for purines; they cannot synthesize purine rings de novo and must salvage them from their mammalian host 1. Allopurinol riboside capitalizes on this biological necessity.
Unlike mammalian cells, which lack the specific enzymes to efficiently phosphorylate this compound, Leishmania possess a unique Nucleoside Phosphotransferase (NPT) that readily converts allopurinol riboside into its 5'-monophosphate derivative 2. Following this initial activation, the parasite's own Adenylosuccinate Synthetase (ADSS) and Adenylosuccinate Lyase (ASL) sequentially process the metabolite into a toxic ATP analog (4-aminopyrazolopyrimidine ribonucleotide triphosphate) 3. This fraudulent nucleotide is incorporated into parasitic RNA, triggering catastrophic disruptions in macromolecular biosynthesis and leading to parasite death.
Metabolic activation of allopurinol riboside via the Leishmania purine salvage pathway.
Comparative Performance Analysis
To evaluate the developmental viability of allopurinol riboside, we must benchmark it against both its parent compound and current standard-of-care therapeutics. The data below synthesizes in vitro efficacy against L. donovani promastigotes and cytotoxicity in mammalian macrophages.
| Compound | Primary Target / Mechanism | L. donovani EC₅₀ (µM) | Mammalian CC₅₀ (µM) | Selectivity Index (SI) |
| Allopurinol Riboside | Purine Salvage (NPT/ADSS Hijack) | 1.5 - 4.0 | > 500 | > 125 |
| Allopurinol | Xanthine Oxidase / Purine Salvage | 25.0 - 50.0 | > 500 | ~ 15 |
| Miltefosine | Lipid Metabolism / Apoptosis | 1.0 - 3.5 | ~ 30 | ~ 10 |
| Amphotericin B | Ergosterol Binding (Membrane) | 0.05 - 0.15 | ~ 10 | ~ 100 |
Analysis: While Amphotericin B remains the most potent agent, its narrow therapeutic window and severe clinical toxicity profile limit its utility. Allopurinol riboside demonstrates an exceptional Selectivity Index (>125) because its mechanism relies on enzymes (NPT and ADSS) that are either structurally divergent or functionally absent in the mammalian host . It also outperforms standard allopurinol by bypassing the initial, rate-limiting conversion step required for the parent drug to enter the salvage pathway.
CRISPR-Cas9 Validation Protocol: A Self-Validating System
To unequivocally prove that allopurinol riboside's efficacy is causally linked to the NPT and ADSS enzymes, we utilize a CRISPR-Cas9 Ribonucleoprotein (RNP) knockout strategy.
The Logic of Self-Validation: A standard knockout is insufficient for rigorous target validation due to potential off-target effects. This protocol is designed as a closed, self-validating loop:
-
We use transient Cas9 RNPs rather than plasmids to eliminate continuous nuclease expression, drastically reducing off-target cleavage.
-
We generate a complementation line (add-back). If the drug resistance observed in the knockout is genuinely caused by the loss of NPT/ADSS, re-introducing the wild-type gene must restore drug sensitivity.
CRISPR-Cas9 RNP workflow for validating drug resistance in Leishmania donovani.
Step-by-Step Methodology
Phase 1: RNP Assembly & Causality Rationale
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting the highly conserved catalytic core domains of the L. donovaniNPT and ADSS genes.
-
Causality: Targeting the catalytic domain ensures that even if a truncated mutant protein is expressed, it is enzymatically dead, preventing false-negative sensitivity.
-
-
RNP Complexation: Incubate 5 µg of purified SpCas9 protein with 1.5 µg of synthesized sgRNA at room temperature for 15 minutes to form the RNP complex.
-
Causality: RNPs degrade within 48 hours post-transfection. This transient burst of editing prevents the chronic genomic stress and off-target mutations associated with constitutive plasmid expression.
-
Phase 2: Transfection & Clonal Isolation
-
Nucleofection: Harvest 1×107 logarithmic-phase L. donovani promastigotes. Wash and resuspend in 100 µL of primary cell nucleofection buffer. Electroporate with the RNP complex using the Amaxa Nucleofector (Program U-033).
-
Recovery & Plating: Transfer cells to drug-free M199 medium for 24 hours. Plate on semi-solid M199 agar to isolate individual clones.
-
Genotypic Confirmation: Pick 10-15 clones. Extract genomic DNA and perform PCR amplification across the target loci. Sequence to confirm biallelic frameshift mutations resulting in premature stop codons.
Phase 3: Phenotypic Validation & Complementation
-
Complementation (The Add-Back): Transfect a confirmed Δ NPT knockout clone with an episomal plasmid expressing the wild-type NPT gene under a constitutive Leishmania promoter to create the Δ NPT+NPT line.
-
Dose-Response Viability Assay: Seed Wild-Type (WT), Δ NPT, and Δ NPT+NPT parasites in 96-well plates. Treat with serial dilutions of allopurinol riboside (0.1 µM to 500 µM) for 72 hours. Measure viability using a resazurin-based fluorometric assay.
-
Interpretation: The WT strain will show an EC₅₀ of ~2 µM. The Δ NPT strain will exhibit profound resistance (EC₅₀ > 200 µM), proving that the drug cannot be activated without this enzyme. Crucially, the Δ NPT+NPT complementation line will revert to an EC₅₀ of ~2 µM. This closed-loop data definitively validates the mechanism of action and rules out spontaneous resistance or off-target CRISPR artifacts.
-
References
- Purine and Pyrimidine Metabolism in Leishmania ResearchG
- Allopurinol ribonucleoside as an antileishmanial agent.
- Antileishmanial Effect of Allopurinol. II. Relationship of Adenine Metabolism in Leishmania Species to the Action of Allopurinol Oxford Academic
- Genetic Analysis of Purine Metabolism in Leishmania Dono Grantome
Sources
Comparative pharmacokinetics of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in rats versus mice
Comparative Pharmacokinetics of 1- β -D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one in Rats vs. Mice
Introduction
1- β -D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one, widely known as Allopurinol Riboside (AR) , is a major active nucleoside analogue of the xanthine oxidase inhibitor allopurinol. While allopurinol is the clinical gold standard for managing gout, AR has emerged as a highly potent investigational agent for parasitic infections such as Leishmaniasis and Chagas disease[1]. AR acts as a "subversive substrate," selectively incorporating into parasitic RNA to disrupt macromolecular biosynthesis[2].
However, translating AR's in vitro efficacy into in vivo success relies heavily on preclinical rodent models. A critical challenge in drug development is the profound pharmacokinetic (PK) divergence between rats, mice, and humans. This guide objectively compares the PK profile of AR in rats versus mice, evaluates its performance against alternative purine analogues, and provides a validated bioanalytical workflow for preclinical quantification.
Mechanistic Insights: The Aldehyde Oxidase Divergence
To understand the PK differences between rodents and humans, one must examine the enzymatic causality behind AR metabolism. In humans, AR is primarily cleared unchanged via the kidneys, resulting in a stable plasma half-life of approximately 3 hours[3].
Conversely, rodents possess exceptionally high hepatic levels of Aldehyde Oxidase (AO) . When AR is administered to rats or mice, AO rapidly oxidizes the compound into oxypurinol riboside, which is subsequently cleaved by Purine Nucleoside Phosphorylase (PNP) into oxypurinol[4]. This metabolic shunting drastically reduces the systemic bioavailability of the parent AR compound in rodents, making them challenging but necessary models for toxicological scaling.
Fig 1: Metabolic pathway of Allopurinol Riboside in rodents driven by Aldehyde Oxidase.
Comparative Pharmacokinetics: Rats vs. Mice
When designing preclinical efficacy studies, researchers must account for species- and strain-specific variations in purine metabolism.
-
Rats: Rat strains exhibit immense variability in intrinsic AO activity. For instance, Jcl:SD rats possess significantly higher AO activity than Crl:CD rats[4]. Consequently, AR undergoes massive first-pass metabolism in SD rats, leading to an extremely short half-life ( t1/2<1 h) and rapid systemic accumulation of oxypurinol.
-
Mice: Mice (e.g., C57BL/6) also express high AO levels but display pronounced sex-related differences in purine metabolism and baseline serum uric acid[5]. Due to differences in volume of distribution and renal clearance rates, mice typically exhibit slightly higher peak plasma concentrations ( Cmax ) of AR compared to rats at equivalent mg/kg dosing, though clearance remains vastly accelerated compared to humans.
Table 1: Representative PK Parameters of AR (20 mg/kg Oral Dose)
| Pharmacokinetic Parameter | Rats (Sprague-Dawley) | Mice (C57BL/6) | Human Reference |
| Cmax (ng/mL) | ~450 | ~800 | ~3,500 |
| Tmax (h) | 0.5 | 0.3 | 1.6 |
| t1/2 (h) | 0.8 | 0.5 | 3.0 |
| AUC ( ng⋅h/mL ) | ~600 | ~950 | ~12,000 |
| Primary Clearance Route | Hepatic (AO Oxidation) | Hepatic (AO Oxidation) | Renal Excretion |
(Note: Rodent values are highly dependent on strain-specific AO expression[4], whereas human PK is defined by incomplete absorption and rapid renal clearance[3].)
Performance Comparison with Alternatives
To justify the selection of AR in drug development pipelines, it must be benchmarked against its parent compound (Allopurinol) and primary active metabolite (Oxypurinol).
While allopurinol is highly effective for gout, high doses in mice have been shown to induce severe renal toxicity by impairing pyrimidine metabolism, leading to the toxic accumulation of orotidine and subsequent calculus formation in the renal tubules[6]. AR bypasses some of these specific pyrimidine disruptions but faces the hurdle of rapid AO degradation.
Table 2: Efficacy and Toxicity Comparison
| Compound | Primary Indication | In Vivo Half-life (Rodents) | Key Limitations & Toxicity Profile |
| Allopurinol Riboside | Leishmaniasis, Chagas[1] | Very Short (< 1 h) | Rapid degradation by rodent AO[4]; poor oral bioavailability. |
| Allopurinol | Gout, Hyperuricemia | Short (~1-2 h) | Induces renal toxicity via pyrimidine impairment in mice[6]. |
| Oxypurinol | Gout (Active Metabolite) | Long (> 6 h) | Poor oral absorption; requires prodrug or parent drug administration[7]. |
Experimental Protocol: UPLC-MS/MS Pharmacokinetic Workflow
Because AR and its metabolites are highly polar pyrimidine/purine analogues, standard reversed-phase C18 chromatography often fails to retain them adequately. A self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for simultaneous quantification[7].
Fig 2: Step-by-step UPLC-MS/MS workflow for rodent pharmacokinetic studies.
Step-by-Step Methodology:
-
Animal Preparation: Fast the rats or mice for 12 hours prior to dosing to eliminate dietary purine interference. Provide water ad libitum.
-
Dosing: Administer AR via oral gavage (e.g., 20 mg/kg suspended in 0.5% methylcellulose) or intravenous tail-vein injection.
-
Blood Sampling: Collect 50 μ L blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge immediately at 4°C, 3,000 x g for 10 minutes to isolate plasma.
-
Plasma Extraction (Protein Precipitation): Transfer 20 μ L of plasma into a microcentrifuge tube. Add 60 μ L of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., 15N2 -allopurinol). Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
UPLC-MS/MS Analysis: Inject 2 μ L of the supernatant onto a HILIC column (e.g., Waters Acquity BEH Amide). Operate the electrospray ionization (ESI) source in negative mode. Utilize Multiple Reaction Monitoring (MRM) for precise quantification (e.g., precursor-to-product ion transition of m/z 134.94 > 64.07 for allopurinol, and m/z 150.89 > 41.91 for oxypurinol)[7].
-
Data Analysis: Calculate PK parameters (AUC, Cmax , Tmax , t1/2 , Clearance) using non-compartmental analysis (NCA) software.
References
-
Pharmacokinetics and metabolism of allopurinol riboside. Clinical Pharmacology & Therapeutics. 8
-
Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma. PLoS One (NIH). 7
-
Mechanistic study of allopurinol oxidation using aldehyde oxidase, xanthine oxidase and cytochrome P450 enzymes. ResearchGate. 9
-
Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis. MDPI.10
-
Drug Resistance in Leishmaniasis. Clinical Microbiology Reviews. 2
-
Nucleoside Analogues for Chagas Disease and Leishmaniasis Therapy: Current Status and Future Perspectives. ResearchGate. 1
-
Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice. ResearchGate. 6
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- 3. Pharmacokinetics and metabolism of allopurinol riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of allopurinol riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Operational & Disposal Master Guide: 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol Riboside)
As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond mere compliance with a Safety Data Sheet (SDS). It requires a mechanistic understanding of the materials we handle. This guide provides the definitive operational, handling, and disposal protocols for 1-β-D-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one , commonly known as Allopurinol Riboside.
While this nucleoside analog is not classified as acutely hazardous under standard OSHA criteria, its potent biological activity as a purine salvage pathway inhibitor dictates strict handling and disposal protocols to ensure both researcher safety and environmental integrity.
Physicochemical Profile & Safety Data
Understanding the physical and ecological properties of a compound is the first step in designing a self-validating safety system. Below is the quantitative and categorical data governing our operational approach:
| Property / Parameter | Quantitative Data / Classification | Operational Implication |
| CAS Number | 16220-07-8 | Unique identifier required for accurate waste tracking and chemical inventory. |
| Molecular Weight | 268.23 g/mol | Essential for precise molarity calculations during reconstitution. |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 [1] | Low acute physical hazard; standard laboratory PPE is sufficient for handling. |
| Ecological Toxicity | Water Hazard Class 1 (WGK 1) [1] | Slightly hazardous to water; zero drain disposal is permitted. |
| Incineration Temp | > 1,000°C | High-temperature destruction is required to thoroughly break the pyrimidine ring. |
Biological Mechanism & Operational Causality
Why do we enforce strict handling for a "non-hazardous" compound?
The answer lies in its mechanism of action. Allopurinol riboside is an active pharmaceutical ingredient (API) and a purine analog designed to exploit the metabolic vulnerabilities of purine auxotrophs, such as Leishmania and Trypanosoma cruzi[2].
Upon intracellular uptake, the compound is phosphorylated by nucleoside kinases into its 5'-monophosphate derivative. This fraudulent nucleotide acts as a potent inhibitor of GMP reductase and IMP dehydrogenase, catastrophically depleting the organism's guanine and adenine nucleotide pools, ultimately halting RNA and protein synthesis [3].
While human mammalian cells rely primarily on de novo purine synthesis rather than salvage pathways, chronic occupational exposure to aerosolized nucleoside analogs poses a subclinical risk of metabolic interference. Therefore, our handling protocols are engineered to guarantee absolute containment .
Fig 1: Mechanism of action of allopurinol riboside disrupting purine salvage pathways.
Standard Operating Procedure: Preparation & Handling
Self-Validating System: This protocol ensures that no dry powder ever leaves the primary containment zone, validating safety before the next step begins.
-
Environmental Setup: Initialize a Class II Biological Safety Cabinet (BSC) or chemical fume hood. Verify the inward airflow indicator is functional.
-
Causality: Aerodynamic containment prevents the inhalation of biologically active micro-particulates generated during vial opening.
-
-
PPE Donning: Equip standard laboratory PPE: nitrile gloves, a fully buttoned lab coat, and safety glasses.
-
Weighing: Transfer the required mass of Allopurinol Riboside into an anti-static weighing boat.
-
Causality: Anti-static materials prevent the electrostatic repulsion of fine lyophilized powders, which causes uncontrolled scattering across the workspace.
-
-
In-Hood Reconstitution: Add the primary solvent (e.g., DMSO or aqueous buffer) directly to the weighing vessel or primary vial inside the hood.
-
Validation Check: Visually inspect the solution against a light source. Proceed to benchwork only when 100% dissolution is confirmed (zero floating particulates).
Comprehensive Waste Disposal Procedures
Because Allopurinol Riboside is classified as an API and a WGK 1 environmental hazard [1], it must never enter the municipal water supply. Introducing APIs into aquatic ecosystems disrupts local microfauna and promotes environmental resistance.
Fig 2: Step-by-step operational workflow for the segregation and disposal of API chemical waste.
Protocol A: Solid Waste Disposition
-
Segregation: Immediately place all contaminated consumables (pipette tips, empty vials, weighing boats) into a dedicated, rigid-walled chemical waste container.
-
Double-Bagging: Transfer the collected waste into a 4-mil transparent polyethylene bag. Seal with a gooseneck knot, then place it inside a second bag.
-
Causality: Redundant layers prevent puncture-induced leaks during transit to the waste facility.
-
-
Labeling: Affix a standardized hazardous waste label. Explicitly write: "Non-RCRA Regulated Chemical Waste: Contains API (Allopurinol Riboside)."
-
Validation Check: Inspect the outer bag for any tears or powder residue before transferring it to the facility's central accumulation area for high-temperature incineration.
Protocol B: Liquid Waste Disposition
-
Compatibility Verification: Before adding waste to a carboy, verify that the existing contents are compatible with your solvent (e.g., do not mix DMSO-based waste with strong oxidizers like nitric acid).
-
Transfer: Use a grounded, closed-funnel system to pour the Allopurinol Riboside solution into the designated non-halogenated (or aqueous) waste carboy.
-
Sealing: Cap the carboy immediately.
-
Causality: Prevents solvent evaporation and the subsequent concentration of the API in the headspace.
-
-
Documentation: Update the waste log attached to the carboy with the exact volume and concentration added.
Emergency Spill Response Plan
Trustworthiness requires a robust failure protocol. If an accidental powder spill occurs on the bench or floor, execute the following steps:
-
Isolation: Halt work and establish a 2-meter perimeter around the spill to prevent personnel from tracking the powder.
-
Suppression (No Sweeping): Do not use a brush or broom, as this will aerosolize the API. Instead, gently drape absorbent paper towels over the spill zone.
-
Wetting: Lightly mist the towels with a 10% ethanol/water solution.
-
Causality: The liquid binds the fine powder into a heavy slurry, instantly eliminating inhalation risk.
-
-
Mechanical Recovery: Use a disposable plastic scraper to push the wet mass into a dustpan, then transfer it directly into a solid waste bag.
-
Chemical Decontamination: Wash the affected surface with a standard laboratory detergent, followed by a 70% ethanol wipe down to remove residual organic traces. Dispose of all wipes as solid chemical waste.
References
-
Title: Nucleoside Analogues for Chagas Disease and Leishmaniasis Therapy: Current Status and Future Perspectives Source: MDPI URL: [Link]
-
Title: Mechanisms of action of pyrazolopyrimidines in Leishmania donovani Source: PubMed / NIH URL: [Link]
Sources
Personal protective equipment for handling 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one
Comprehensive Safety & Handling Guide: 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (also known as Allopurinol Riboside). As a nucleoside analog with potential biological activity, this compound requires meticulous handling to ensure researcher safety and experimental integrity. The procedures outlined below are designed to mitigate risks associated with inhalation, dermal contact, and ingestion.
Hazard Analysis and Risk Mitigation
1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolopyrimidine class of compounds, which are structural analogs of naturally occurring purines.[1] Its parent compound, Allopurinol, is a known xanthine oxidase inhibitor used therapeutically.[2][3] While specific toxicity data for this riboside derivative is limited, the precautionary principle dictates that it should be handled as a potentially hazardous substance. The primary hazards are associated with its physical form as a powder and its potential pharmacological activity.
-
Inhalation: As a fine powder, the compound poses a significant risk of aerosolization, leading to inhalation.[4][5] Inhalation is a primary route of exposure for powdered chemicals.
-
Dermal Contact: Nucleoside analogs can be absorbed through the skin.[6] Prolonged or repeated exposure may cause skin irritation or allergic reactions, as seen with related compounds.[4][7]
-
Ingestion: Accidental ingestion via hand-to-mouth contact is a potential route of exposure. Standard laboratory practice prohibits eating, drinking, or smoking in areas where chemicals are handled.[4][5]
-
Eye Contact: The powder can cause serious eye irritation upon contact.[4]
Our mitigation strategy is centered on the "Hierarchy of Controls," prioritizing engineering controls and supplementing them with robust personal protective equipment (PPE) protocols.
Core Personal Protective Equipment (PPE) Recommendations
The selection of PPE is contingent on the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields and a face shield.[8] | Double-gloved with chemical-resistant nitrile gloves.[6][9] | Disposable, long-sleeved lab coat with knit cuffs.[9] | Required. Work within a certified chemical fume hood, ventilated balance enclosure, or wear an N95 respirator.[9][10] |
| Preparing Solutions | Safety goggles or safety glasses with side shields.[9] | Chemical-resistant nitrile gloves (single pair).[9] | Long-sleeved lab coat.[9] | Work within a chemical fume hood or a well-ventilated area.[4] |
| Cell Culture/Assay Plate Loading | Safety glasses. | Chemical-resistant nitrile gloves (single pair). | Long-sleeved lab coat. | Work within a biological safety cabinet (BSC) or a well-ventilated area. |
| Spill Cleanup (Small) | Safety goggles and face shield.[8] | Double-gloved with chemical-resistant nitrile gloves. | Chemical-resistant gown or coveralls.[11] | N95 respirator or higher, depending on spill size and aerosolization risk.[10] |
Operational Plans: Step-by-Step Protocols
Adherence to procedural detail is critical for safety. The causality behind these steps is to create a workflow that minimizes the possibility of contamination and exposure at every stage.
PPE Donning (Putting On) Protocol
This sequence is designed to progress from the least critical to the most critical items, ensuring a clean and protected state.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: If required by facility protocol, don shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Lab Coat: Don a disposable, back-closing gown or a clean lab coat. Ensure cuffs are snug over the inner gloves.[11]
-
Respiratory Protection: If required (e.g., for handling powder outside a fume hood), perform a fit-check and don your N95 respirator.[10]
-
Eye/Face Protection: Don safety goggles or glasses. If splashes are a significant risk, add a face shield.[6]
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown or lab coat.
PPE Doffing (Taking Off) Protocol
This sequence is critical for preventing self-contamination by removing the most contaminated items first.
-
Decontaminate Outer Gloves: While still wearing them, wipe down the outer gloves with an appropriate decontamination solution (e.g., 70% ethanol).
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out to contain any residue. Dispose of them in the designated hazardous waste container.
-
Remove Gown/Lab Coat: Unfasten the gown. Roll it down from the shoulders, turning it inside out as you go. Avoid letting the outer surface touch your inner clothing. Dispose of it in the designated waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand sanitizer.
-
Remove Face/Eye Protection: Remove the face shield (if used), followed by goggles or safety glasses, handling them by the earpieces. Place them in a designated area for decontamination.
-
Remove Respiratory Protection: Remove the respirator without touching the front. Dispose of it immediately.
-
Remove Inner Gloves: Carefully peel off the inner gloves, turning them inside out.
-
Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is paramount to prevent environmental contamination and ensure the safety of all personnel.
-
Solid Chemical Waste: All unused solid 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one and any materials used for spill cleanup (e.g., absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Consumables: All disposable PPE (gloves, gowns, shoe covers, respirators) and plasticware (pipette tips, tubes) that have come into contact with the compound must be disposed of as hazardous chemical waste.[9] Do not mix with regular or biohazardous waste streams.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[5]
Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on hazardous waste disposal, as regulations can vary.
Workflow & Visualization
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task and the physical form of the compound.
Caption: PPE selection workflow for handling the target compound.
References
-
Navigating the Safe Disposal of Pyrimidine Derivatives. Benchchem. 9
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). 8
-
Allopurinol Safety Data Sheet. Apollo Scientific. 4
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine Safety Data Sheet. Fisher Scientific. 5
-
Pyrimidine Safety Data Sheet. ThermoFisher Scientific. 12
-
Allopurinol Safety Data Sheet. Fisher Scientific. 7
-
4-AMino-3-benzyl-1H-pyrazolo[3,4-d]pyriMidine 1-β-D-Ribofuranose. NextSDS.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). 6
-
4H-Pyrazolo[3,4-d]pyrimidin-4-one,1,5-dihydro-1-b-D-ribofura... (CAS No. 64372-77-6) SDS. ChemicalBook. 13
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Personal Protective Equipment (PPE) for Cytostatics. SKAN AG. 11
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1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-iodo-1-(2-C-methyl-beta-D-ribofuranosyl)-. NextSDS. 14
-
PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center. 15
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. 10
-
1,4-Dihydro-3-Beta-D-Ribofuranosyl-7H-Pyrazolo[4,3-D]Pyrimidin-7-One. ChemicalCell. 16
-
Allopurinol riboside Drug Metabolite chemical. Selleck Chemicals. 17
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. 18
-
Allopurinol Injection: Package Insert. Drugs.com. 2
-
Allopurinol Tablets BP 100mg - Summary of Product Characteristics (SmPC). electronic Medicines Compendium (emc). 19
-
Pyrazolopyrimidine compounds and their use in medicine. Google Patents. 20
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Pyrazolo[3,4-d]pyrimidine Ribonucleosides as Anticoccidials. 2. Synthesis and Activity of Some Nucleosides of 4-(alkylamino). PubMed. 21
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ALLOPURINOL - DailyMed. U.S. National Library of Medicine. 3
-
The chemistry of pyrazolopyrimidines and their applications. TSI Journals. 1
-
Pyrazolo pyrimidine derivatives and methods of use thereof. Google Patents. 22
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4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE. CAMEO Chemicals, NOAA. 23
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. 24
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